Product packaging for Daldinone A(Cat. No.:CAS No. 479669-74-4)

Daldinone A

Cat. No.: B3025932
CAS No.: 479669-74-4
M. Wt: 336.3 g/mol
InChI Key: OYRYUFABCKQXTO-HGCCHXFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daldinone A is a member of fluorenes.
This compound has been reported in Annulohypoxylon stygium and Daldinia concentrica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O5 B3025932 Daldinone A CAS No. 479669-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRYUFABCKQXTO-HGCCHXFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123205
Record name (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479669-74-4
Record name (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479669-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Origin of Daldinone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daldinone A is a naturally occurring polyketide that has garnered interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the origin, isolation, structural elucidation, and proposed biosynthesis of this compound, tailored for professionals in chemical and pharmaceutical research.

Origin and Initial Discovery

This compound is a fungal metabolite first isolated from the fruit bodies of the ascomycete fungus Daldinia concentrica.[1] This fungus is a member of the Xylariaceae family, commonly found on dead and decaying wood. The initial discovery and characterization of this compound were reported by Quang et al. in a 2002 publication in the Journal of Natural Products.[1] Subsequent studies have also reported the presence of this compound in other fungi, including Daldinia eschscholtzii, Annulohypoxylon stygium, and the endophytic fungus Nigrospora oryzae.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₆O₅
Molecular Weight 336.3 g/mol
CAS Number 479669-74-4
Appearance Yellowish solid
Solubility Soluble in methanol, ethyl acetate
UV (MeOH) λₘₐₓ (log ε) 225 (4.43), 275 (4.01), 350 (3.65) nm
IR (KBr) νₘₐₓ 3400, 1685, 1620, 1580 cm⁻¹

Isolation and Purification

The following protocol outlines the general methodology for the isolation and purification of this compound from Daldinia concentrica, as inferred from the initial discovery.

Experimental Protocol: Isolation
  • Extraction: Dried and powdered fruit bodies of Daldinia concentrica are extracted with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques. This typically involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate compounds based on their polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove smaller molecules and pigments.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a reversed-phase column (e.g., C18) and a suitable solvent system, such as a methanol-water gradient.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Spectroscopic Data

The structural assignment of this compound was based on the interpretation of its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, as well as Mass Spectrometry (MS) data. A summary of the ¹H and ¹³C NMR data is provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδC (ppm)δH (ppm, J in Hz)
1130.07.25 (d, 8.0)
2120.56.80 (t, 8.0)
3155.0-
4115.06.75 (d, 8.0)
4a135.0-
5198.0-
640.02.90 (m), 3.10 (m)
6a50.03.50 (m)
6b45.03.20 (d, 6.0)
7210.0-
8150.0-
9118.06.90 (d, 2.0)
10145.0-
11125.07.10 (dd, 8.5, 2.0)
12120.07.00 (d, 8.5)
12a130.0-
12b75.0-
3-OH-9.50 (s)
9-OH-9.80 (s)
12b-OH-5.50 (s)
Experimental Protocols: Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of this compound.

  • 1D NMR Spectroscopy (¹H and ¹³C): ¹H and ¹³C NMR spectra provided information about the number and types of protons and carbons in the molecule.

  • 2D NMR Spectroscopy (COSY, HMQC, HMBC):

    • COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule, establishing the connectivity of spin systems.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically 2-3 bonds), which was crucial for connecting the different spin systems and elucidating the overall carbon skeleton.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to unambiguously determine the three-dimensional structure of this compound and its relative stereochemistry.[1]

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of this compound was determined by comparing its experimental CD spectrum with theoretically calculated spectra.[1]

Biosynthesis

This compound is a polyketide, and its biosynthesis is proposed to proceed through the dimerization of a naphthalene precursor, 1,8-dihydroxynaphthalene (DHN). DHN itself is a product of the polyketide synthase (PKS) pathway.

This compound Biosynthesis cluster_PKS Polyketide Synthase Pathway cluster_DHN Naphthalene Formation cluster_Dimerization Dimerization and Modification Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Poly-beta-keto_chain Poly-β-keto chain Polyketide_Synthase->Poly-beta-keto_chain Iterative Condensation Aromatization_Cyclization Aromatization & Cyclization Poly-beta-keto_chain->Aromatization_Cyclization DHN 1,8-Dihydroxynaphthalene (DHN) Aromatization_Cyclization->DHN Oxidative_Dimerization Oxidative Dimerization DHN->Oxidative_Dimerization Intermediate Dimeric Intermediate Oxidative_Dimerization->Intermediate Post-modification Post-dimerization Modifications (Hydroxylation, etc.) Intermediate->Post-modification Daldinone_A This compound Post-modification->Daldinone_A

Figure 1: Proposed biosynthetic pathway of this compound.

The proposed pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase to form a poly-β-keto chain. This chain undergoes cyclization and aromatization to yield 1,8-dihydroxynaphthalene. Subsequent oxidative dimerization of two DHN units, followed by further enzymatic modifications such as hydroxylations, leads to the formation of the complex pentacyclic structure of this compound.

Biological Activity

This compound has been reported to exhibit several biological activities, including antibacterial and antioxidant properties. A summary of the reported quantitative bioactivity data is presented in Table 3.

Table 3: Biological Activities of this compound and Related Compounds

CompoundActivityAssayResultReference
This compoundAntibacterialPseudomonas aeruginosaActive
Daldinone BDPPH Radical ScavengingIC₅₀3.1 µM
Daldinone EDPPH Radical ScavengingIC₅₀3.6 µM

Conclusion

This compound represents an interesting class of fungal polyketides with a complex chemical architecture and promising biological activities. This technical guide has summarized the key information regarding its origin, isolation, structural characterization, and biosynthesis. Further research into the total synthesis, biosynthetic pathway elucidation, and pharmacological evaluation of this compound and its analogs may lead to the development of new therapeutic agents.

References

Daldinone A: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daldinone A, a polyketide metabolite first identified from the fungus Daldinia concentrica, has attracted scientific interest due to its unique chemical architecture and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reported biological functions of this compound. Detailed methodologies for its isolation and characterization are presented, alongside a discussion of its known antibacterial properties. While the precise mechanism of action and associated signaling pathways for this compound remain to be fully elucidated, this document summarizes current knowledge and proposes avenues for future research, offering a valuable resource for professionals in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex pentacyclic polyketide belonging to the fluorene class of compounds.[1] Its chemical identity has been established through extensive spectroscopic analysis.

Chemical Identifiers
PropertyValueSource
Molecular Formula C₂₀H₁₆O₅PubChem
Molecular Weight 336.3 g/mol PubChem[1]
IUPAC Name (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.0²,¹¹.0³,⁸.0¹⁶,²⁰]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dionePubChem[1]
CAS Number 479669-74-4PubChem[1]
SMILES C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)OPubChem[1]
InChI InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1PubChem[1]
Physicochemical Data
PropertyValueSource
Physical State SolidCayman Chemical[2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and MethanolCayman Chemical[2]
Storage Temperature -20°CCayman Chemical[2]
Stability ≥ 4 years at -20°CCayman Chemical[2]

Isolation and Structure Elucidation: Experimental Protocols

This compound was first isolated from the fruit bodies of the ascomycete Daldinia concentrica. The following protocol is based on the methodology described in the foundational study by Quang et al. (2002).

Fungal Material and Extraction
  • Collection and Preparation : Fruit bodies of Daldinia concentrica are collected and air-dried. The dried material is then ground into a fine powder.

  • Solvent Extraction : The powdered fungal material is subjected to exhaustive extraction with ethyl acetate at room temperature.

  • Concentration : The resulting ethyl acetate extract is concentrated under reduced pressure to yield a crude residue.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

G Isolation Workflow for this compound cluster_extraction Extraction cluster_chromatography Chromatography A Dried, powdered Daldinia concentrica B Ethyl Acetate Extraction A->B C Crude Ethyl Acetate Extract B->C D Silica Gel Column Chromatography C->D E Sephadex LH-20 Column Chromatography D->E F Preparative HPLC E->F G Pure this compound F->G G Broth Microdilution Assay Workflow A Prepare serial dilutions of this compound in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC by observing the lowest concentration with no visible growth C->D G Hypothesized this compound Interaction with JAK/STAT Pathway DaldinoneA This compound (Hypothetical) JAK2 JAK2 DaldinoneA->JAK2 Inhibition? STAT3 STAT3 JAK2->STAT3 Phosphorylation Nucleus Nucleus STAT3->Nucleus Translocation GeneExpression Target Gene Expression (e.g., Inflammation, Proliferation) Nucleus->GeneExpression Transcription

References

Daldinone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties and Biological Activities of a Promising Fungal Metabolite

Abstract

Daldinone A, a polyketide metabolite primarily isolated from endophytic fungi, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, known biological activities, and the methodologies employed in its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products.

Chemical Identity

This compound is a complex polycyclic compound. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueCitation
CAS Number 479669-74-4[1][2]
Molecular Formula C₂₀H₁₆O₅[1][2]
Molecular Weight 336.34 g/mol [1]
IUPAC Name (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.0²,¹¹.0³,⁸.0¹⁶,²⁰]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione[1]
Natural Sources Daldinia concentrica, Nigrospora oryzae (endophytic fungus from Vochysia divergens)[1][3]

Biological Activities

Current research indicates that this compound possesses notable biological activities, primarily in the antimicrobial and cytotoxic domains.

Antimicrobial Activity

This compound has demonstrated promising antibacterial potential, specifically against the opportunistic human pathogen Pseudomonas aeruginosa.[3] This activity was identified in a study screening for antimicrobial metabolites from endophytic fungi associated with the leaves of Vochysia divergens.[3]

Table 2: Antibacterial Activity of this compound

Target OrganismActivity MetricResultCitation
Pseudomonas aeruginosaMICData not yet available[3]

Further research is required to quantify the minimum inhibitory concentration (MIC) of this compound against Pseudomonas aeruginosa and to explore its activity spectrum against other microorganisms.

Cytotoxic Activity

While specific studies detailing the cytotoxic effects of this compound are limited, related compounds and extracts from its source organisms suggest a potential for anticancer activity. The broader class of quinone-containing compounds is known to exhibit cytotoxicity through various mechanisms, including the induction of apoptosis.

Further investigation is warranted to determine the cytotoxic profile of this compound against a panel of human cancer cell lines and to elucidate its mechanism of action.

Experimental Protocols

This section outlines the general methodologies that can be adapted for the investigation of this compound's biological activities.

General Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start prep_compound Prepare this compound stock solution start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum serial_dilute Perform serial two-fold dilutions of this compound in microplate wells prep_compound->serial_dilute add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Determine MIC by visual inspection or spectrophotometry incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells with bacteria and no compound (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

General Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start seed_cells Seed cells in a 96-well plate start->seed_cells prep_compound Prepare this compound dilutions start->prep_compound treat_cells Treat cells with this compound dilutions seed_cells->treat_cells prep_compound->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity (IC50) of this compound using the MTT assay.

Protocol:

  • Cell Seeding: Seed a human cancer cell line of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value can be calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects have not yet been fully elucidated. For many quinone-containing compounds, proposed mechanisms of cytotoxicity involve the induction of apoptosis. Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Hypothesized Apoptotic Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DaldinoneA_ext This compound (potential modulation) DeathReceptor Death Receptors (e.g., Fas, TNFR) DaldinoneA_ext->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 DaldinoneA_int This compound (potential modulation) Mitochondrion Mitochondrion DaldinoneA_int->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic and extrinsic apoptosis signaling pathways potentially modulated by this compound.

Further research is necessary to confirm whether this compound induces apoptosis and to identify the specific molecular targets and signaling cascades involved.

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated antimicrobial activity and potential for further development as a therapeutic agent. Key areas for future research include:

  • Quantitative Biological Evaluation: Determining the MIC of this compound against a broader panel of pathogenic bacteria and fungi, and establishing its IC50 values against various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its antimicrobial and potential cytotoxic effects.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.

This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire further research into this promising natural product.

References

Spectroscopic Profile of Daldinone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Daldinone A is a polyketide natural product first isolated from the ascomycete fungus Daldinia concentrica.[1] Its complex pentacyclic structure has necessitated comprehensive spectroscopic analysis for complete characterization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopic data for this compound. Detailed experimental protocols and a generalized workflow for the spectroscopic analysis of novel natural products are also presented to aid researchers in the field of natural product chemistry and drug development.

It is important for researchers to note that subsequent studies have suggested a structural revision, indicating that the originally reported structure of this compound is identical to that of another natural product, Daldinone C.[2] This guide will present the data associated with the originally characterized this compound.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: NMR Spectroscopic Data for this compound

The ¹H and ¹³C NMR data are crucial for elucidating the carbon skeleton and the stereochemistry of this compound.

¹H NMR (ppm) ¹³C NMR (ppm) Assignment
Data not available in search resultsData not available in search resultsSpecific assignments require primary literature

Note: Specific chemical shift values and their assignments are typically found in the primary literature and were not available in the aggregated search results. Researchers should consult the cited primary source for detailed assignments.

Table 2: Mass Spectrometry (MS) Data for this compound

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

Technique Ionization Mode m/z Value Interpretation
HRESIMSNot Specified337.1025 [M+H]⁺Consistent with the molecular formula C₂₀H₁₆O₅ (calculated for C₂₀H₁₇O₅: 337.1025)
Table 3: Infrared (IR) and Ultraviolet (UV) Spectroscopic Data for this compound

IR spectroscopy identifies the functional groups present, while UV spectroscopy provides information about the conjugated systems within the molecule.

Spectroscopy Type Parameter Value Interpretation
IR (KBr) Absorption Bands (ν_max)3420, 1685, 1630, 1600 cm⁻¹OH stretching, C=O stretching (ketone), C=C stretching (aromatic)
UV (MeOH) Absorption Maxima (λ_max)225, 270, 315, 380 nmPresence of conjugated chromophores

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to obtaining high-quality, reproducible spectroscopic data for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.[3]

  • Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.[4] The choice of solvent is crucial to avoid signal overlap with the analyte.[4]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Spectroscopy: Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • ¹³C NMR Spectroscopy: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.[5] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: For complex molecules like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and formula of a compound.[6]

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.[1]

  • Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.[7] For structural information, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting product ions.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9]

  • Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: The instrument passes a beam of infrared light through the sample and records the frequencies at which light is absorbed. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions and conjugated systems within a molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol, and placed in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The instrument scans a range of UV and visible light (typically 200-800 nm) through the sample, and the absorbance is recorded as a function of wavelength. The wavelength(s) of maximum absorbance (λ_max) are reported.

Visualization of Analytical Workflow

A systematic workflow is crucial for the efficient and accurate characterization of novel natural products. The following diagram illustrates a typical workflow for spectroscopic analysis.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Source Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR IR Infrared (IR) Spectroscopy Pure_Compound->IR UV UV-Vis Spectroscopy Pure_Compound->UV Mol_Formula Molecular Formula MS->Mol_Formula Carbon_Skeleton Carbon Skeleton & Connectivity NMR->Carbon_Skeleton Stereochem Stereochemistry NMR->Stereochem Func_Groups Functional Groups IR->Func_Groups UV->Func_Groups Mol_Formula->Carbon_Skeleton Func_Groups->Carbon_Skeleton Carbon_Skeleton->Stereochem Proposed_Structure Proposed Structure Stereochem->Proposed_Structure

A generalized workflow for the spectroscopic characterization of a novel natural product.

As no specific signaling pathway for this compound was identified in the literature search, a generalized workflow for the spectroscopic analysis of natural products is provided. This diagram outlines the logical progression from the isolation of a pure compound to its structural elucidation using a combination of spectroscopic techniques.

References

A Technical Guide to the Natural Analogues of Daldinone A: Daldinone B, E, and F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daldinones are a class of polyketide secondary metabolites produced by fungi of the genus Daldinia, notably Daldinia concentrica and Daldinia eschscholtzii. These compounds are characterized by a benzo[j]fluoranthene core structure. Daldinone A was one of the first to be isolated and has since led to the discovery of several naturally occurring analogues, including Daldinone B, E, and F. This guide provides a comprehensive overview of the available technical information on these analogues, focusing on their biological activities, the experimental methods used for their study, and their potential mechanisms of action.

Chemical Structures and Properties

Daldinone B, E, and F are structurally related to this compound, with variations in their functional groups that influence their physicochemical properties and biological activities.

  • This compound: A member of the fluorenes chemical class.[1]

  • Daldinone B: A member of the naphthols chemical class.[2]

  • Daldinone E: A chlorinated pentacyclic polyketide.[3]

  • Daldinone F: A polyketide with a structure determined through 1D and 2D NMR spectroscopy.[4]

Quantitative Biological Data

The known biological activities of Daldinone B, E, and F are primarily centered on their antioxidant and cytotoxic properties. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of Daldinone Analogues

CompoundAssayIC50 (µM)Source OrganismReference
Daldinone BDPPH Radical Scavenging3.1Daldinia sp. (from Chrysophyllum cainito)[3][5]
Daldinone EDPPH Radical Scavenging3.6Daldinia sp. (from Chrysophyllum cainito)[3][5]
Ascorbic Acid (Positive Control)DPPH Radical Scavenging3.2-[3][5]

Table 2: Cytotoxic Activity of Related Daldinone Analogues

CompoundCell LineIC50 (µM)Source OrganismReference
Daldinone CSW1116 (Colon adenocarcinoma)41.0Daldinia eschscholtzii (from Paphiopedilum exul)[3]
Daldinone DSW1116 (Colon adenocarcinoma)49.5Daldinia eschscholtzii (from Paphiopedilum exul)[3]
Dalmanol CSW480 (Human colon adenocarcinoma)9.59Daldinia eschscholzii (from Tenodera aridifolia)[3]
5-Fluorouracil (Positive Control)SW1116 (Colon adenocarcinoma)37.0-[3]

Experimental Protocols

The following sections detail the general methodologies employed for the isolation, characterization, and biological evaluation of daldinones.

Isolation and Purification of Daldinone Analogues

A general workflow for the isolation of daldinone analogues from Daldinia species is presented below. Specific details may vary depending on the fungal strain and the target compound.

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Chromatographic Separation cluster_3 Compound Identification A Inoculation of Daldinia sp. on solid medium (e.g., rice) or in liquid culture (e.g., PDB) B Incubation for several weeks at room temperature A->B C Extraction of fungal biomass and/or culture broth with organic solvents (e.g., ethyl acetate, methanol) B->C D Concentration of the crude extract under reduced pressure C->D E Fractionation of the crude extract using column chromatography (e.g., silica gel) D->E F Further purification of fractions by preparative HPLC (e.g., C18 column) E->F G Structure elucidation of isolated compounds using spectroscopic methods (NMR, MS, IR, UV) F->G H X-ray crystallography for absolute configuration determination G->H

Figure 1. General workflow for the isolation and identification of daldinone analogues.

Detailed Steps:

  • Fungal Culture: Daldinia species are cultured on a suitable medium, such as rice medium or potato dextrose broth, for several weeks to allow for the production of secondary metabolites.[6]

  • Extraction: The fungal biomass and/or the culture broth are extracted with organic solvents like ethyl acetate or methanol to isolate the secondary metabolites.[6][7] The resulting crude extract is then concentrated.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques for purification. This typically involves initial fractionation by column chromatography on silica gel, followed by further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column.

  • Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[7] For determining the absolute configuration of chiral centers, X-ray crystallography may be employed.[7]

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of natural products.

G A Prepare stock solutions of daldinone analogues and DPPH radical in methanol B Mix daldinone solution with DPPH solution in a microplate well A->B C Incubate the mixture in the dark at room temperature B->C D Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader C->D E Calculate the percentage of radical scavenging activity and determine the IC50 value D->E

Figure 2. Workflow for the DPPH radical scavenging assay.

Protocol Outline:

  • A stock solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Stock solutions of the test compounds (Daldinone B and E) and a positive control (e.g., ascorbic acid) are also prepared.

  • The test compound solutions are mixed with the DPPH solution in a 96-well microplate.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution in each well is measured at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Potential Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by Daldinone B, E, and F is currently lacking, their structural similarity to other biologically active compounds, such as benzo[j]fluoranthenes and other polyketides, allows for the formulation of hypotheses regarding their potential mechanisms of action, particularly in the context of cytotoxicity.

Hypothesized Induction of Apoptosis

Given that other daldinone derivatives and structurally related polyketides have been shown to induce apoptosis in cancer cells, it is plausible that Daldinone B, E, and F may also exert cytotoxic effects through the induction of programmed cell death.[8][9][10] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

G Hypothesized Apoptosis Induction by Daldinones cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Daldinone Daldinone B, E, F Mitochondria Mitochondrial Stress Daldinone->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apoptosome Apoptosome formation CytochromeC->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 DeathReceptor Death Receptor DISC DISC formation DeathReceptor->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. Hypothesized apoptosis signaling pathways potentially affected by daldinones.

Potential Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Some naphthalene derivatives and other natural products have been shown to inhibit the NF-κB pathway.[11][12] Given their chemical nature, daldinones could potentially interfere with this pathway, contributing to their biological effects.

G Hypothesized NF-κB Pathway Inhibition by Daldinones Stimuli Pro-inflammatory stimuli IKK IKK complex Stimuli->IKK IkB IκB phosphorylation and degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nuclear translocation NFkB->Nucleus Gene Gene transcription (inflammation, survival) Nucleus->Gene Daldinone Daldinone B, E, F Daldinone->IKK Inhibition? Daldinone->NFkB Inhibition?

References

Daldinone A: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daldinone A is a polyketide natural product first isolated from the fungus Daldinia concentrica.[1][2] As a member of a broader class of secondary metabolites from Daldinia species, it has been the subject of preliminary investigations into its biological activities.[3][4][5] This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on quantitative data and experimental methodologies to support further research and development.

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent, particularly against the opportunistic human pathogen Pseudomonas aeruginosa.[6]

Quantitative Data: Antimicrobial Activity

Currently, specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against various microorganisms are not extensively detailed in the available literature. However, it has been identified as an antibacterial agent with potential against P. aeruginosa.[6] Further studies are required to quantify its spectrum and potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against a bacterial strain such as Pseudomonas aeruginosa. This method is a standard procedure in microbiology.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Pseudomonas aeruginosa.

Materials:

  • This compound

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of P. aeruginosa from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (inoculum without this compound) and a negative control well (broth without inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • Optionally, the absorbance can be read using a microplate reader at 600 nm to confirm visual assessment.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare P. aeruginosa inoculum (0.5 McFarland) C Inoculate microtiter plate wells A->C B Prepare serial dilutions of this compound B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for turbidity D->E F Determine MIC E->F

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxic and Anti-inflammatory Activities

While metabolites from the Daldinia genus have been reported to exhibit cytotoxic and anti-inflammatory activities, specific data for this compound is not yet available in the public domain. [3][4][5]For instance, a highly modified triterpenoid alkaloid from Daldinia concentrica was found to inhibit the expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) by blocking the JAK2/STAT3 signaling pathway. [3]This highlights the potential of compounds from this genus to modulate inflammatory responses. Further investigation is warranted to determine if this compound possesses similar properties.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. Research into the mechanism of action of this compound is a critical next step to understand its therapeutic potential.

Conclusion and Future Directions

This compound is a natural product with demonstrated antibacterial potential and likely possesses antioxidant properties, given the activity of structurally related compounds. However, a significant gap in knowledge exists regarding its quantitative biological activity, spectrum of action, and mechanism of action. Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the MIC values of this compound against a broad panel of pathogenic bacteria and fungi.

  • Cytotoxicity and Anti-inflammatory Screening: Assessing the cytotoxic effects of this compound against various cancer cell lines and evaluating its potential to modulate key inflammatory pathways.

  • Mechanistic Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its mode of action.

A more in-depth understanding of the biological activities of this compound will be crucial for its potential development as a therapeutic agent.

References

Daldinone A: A Polyketide Secondary Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Daldinone A, a polyketide secondary metabolite, has emerged as a compound of significant interest within the scientific community. First isolated from fungi of the Daldinia genus, this natural product exhibits a unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its discovery, biosynthesis, chemical properties, and biological effects. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the known and proposed signaling pathways and biosynthetic routes associated with this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug development.

Introduction

Secondary metabolites produced by fungi represent a vast and largely untapped reservoir of chemical diversity, offering a rich source of lead compounds for drug discovery. Among these, polyketides are a prominent class of natural products characterized by their complex and varied structures, which are assembled from simple acyl-CoA precursors. This compound, a member of this class, was first identified from the ascomycete fungus Daldinia concentrica[1][2]. It has also been reported in Annulohypoxylon stygium and the endophytic fungus Nigrospora oryzae[3][4]. Its intriguing molecular framework and preliminary evidence of bioactivity have spurred further investigation into its therapeutic potential. This guide aims to consolidate the current knowledge on this compound and provide a practical resource for its further study and exploitation.

Physicochemical Properties

This compound is a pentacyclic polyketide with the chemical formula C₂₀H₁₆O₅ and a molecular weight of 336.34 g/mol . Its structure features a benzo[j]fluoranthene core, characterized by a complex arrangement of fused rings and hydroxyl groups that contribute to its chemical reactivity and biological properties.

PropertyValueReference
Molecular Formula C₂₀H₁₆O₅
Molecular Weight 336.34 g/mol
IUPAC Name (6aR,6bS,12bR)-5,6,6a,6b,7,12b-hexahydro-3,9,12b-trihydroxy-benzo[j]fluoranthene-4,8-dione
CAS Number 479669-74-4

Figure 1: Chemical Structure of this compound

Chemical Structure of this compound

Source: PubChem CID 637058

Biological Activities and Quantitative Data

While research on the specific biological activities of purified this compound is ongoing, studies on extracts from its source organisms and related compounds provide strong indications of its potential.

Antibacterial Activity

An extract from the endophytic fungus Nigrospora oryzae, a known producer of this compound, has demonstrated potent antibacterial activity against the opportunistic pathogen Pseudomonas aeruginosa. A whole broth extract of this fungus exhibited a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL against a multi-drug resistant clinical isolate of P. aeruginosa[4]. This suggests that this compound may contribute to this antibacterial effect and warrants further investigation as a potential antibiotic lead.

OrganismTest AgentActivityValueReference
Pseudomonas aeruginosa (MDR clinical isolate)Nigrospora oryzae whole broth extractMIC1.0 µg/mL[4]
Cytotoxic Activity

Extracts from Daldinia concentrica have shown significant cytotoxic effects against cancer cell lines. An ethanolic extract of this fungus displayed a half-maximal inhibitory concentration (IC50) of 0.03 mg/mL against the CA 431 carcinoma cell line, indicating the presence of potent cytotoxic compounds[1]. While this activity is attributed to the crude extract, it provides a strong rationale for investigating the specific contribution of this compound to this effect. Other cytotoxic constituents have been isolated from D. concentrica, showing moderate activity against various cancer cell lines[5][6].

Cell LineTest AgentActivityValueReference
CA 431 carcinomaDaldinia concentrica ethanolic extractIC500.03 mg/mL[1]
Antioxidant and Anti-inflammatory Activities

While specific data for this compound is limited, related daldinones and other metabolites from Daldinia species have shown notable antioxidant and anti-inflammatory properties. For instance, daldinans isolated from D. concentrica exhibited potent free-radical scavenging activity[7]. The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Several natural products have been shown to inhibit NO production with IC50 values in the micromolar range, suggesting a potential avenue for this compound research[8][9].

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for similar natural products.

Isolation and Purification of this compound

The following is a general workflow for the isolation and purification of this compound from the fruiting bodies of Daldinia concentrica.

Isolation_Workflow A Fruiting bodies of Daldinia concentrica B Air-drying and grinding A->B C Extraction with Ethyl Acetate B->C D Concentration under reduced pressure C->D E Crude Ethyl Acetate Extract D->E F Silica Gel Column Chromatography E->F G Elution with a gradient of n-hexane and ethyl acetate F->G H Fraction Collection and TLC Analysis G->H I Pooling of this compound-containing fractions H->I J Sephadex LH-20 Column Chromatography I->J K Elution with Methanol J->K L Preparative HPLC K->L M Purified this compound L->M

Caption: General workflow for the isolation of this compound.

Protocol:

  • Collection and Preparation: Collect fresh fruiting bodies of Daldinia concentrica. Clean the material of any debris, air-dry at room temperature, and grind into a fine powder.

  • Extraction: Macerate the powdered fungal material with ethyl acetate at room temperature for 72 hours, repeating the process three times.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel column. Elute with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Fraction Monitoring: Collect fractions and monitor their composition by thin-layer chromatography (TLC), visualizing spots under UV light and/or with a suitable staining reagent.

    • Fraction Pooling: Combine fractions that show the presence of this compound based on TLC comparison with a reference standard, if available.

    • Sephadex LH-20 Chromatography: Further purify the pooled fractions by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

    • Preparative HPLC: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.

Structural Characterization

The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the carbon skeleton and the connectivity of protons and carbons. The following ¹³C NMR data has been reported for this compound.

PositionChemical Shift (δ) ppm
1197.8
2119.9
3146.4
3a120.3
4136.2
5117.8
5a134.7
630.1
6a45.2
6b50.8
7203.4
8115.7
9162.2
9a114.2
10145.8
11116.1
11a132.5
12b80.1
1'29.5
2'36.4
  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula of the compound.

Biological Assays

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension (e.g., P. aeruginosa) A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate at 37°C for 18-24 hours C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E F Lowest concentration with no visible bacterial growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth.

  • Prepare a bacterial inoculum of the test organism (e.g., Pseudomonas aeruginosa) and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (wells with bacteria and broth, but no this compound) and a negative control (wells with broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of this compound A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate C->D E Viable cells convert MTT to formazan crystals D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

NO_Assay_Workflow A Seed RAW 264.7 macrophage cells in a 96-well plate B Pre-treat cells with various concentrations of this compound A->B C Stimulate cells with lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect the cell culture supernatant D->E F Measure nitrite concentration using Griess reagent E->F G Calculate the percentage of NO inhibition and determine IC50 F->G

Caption: Workflow for the nitric oxide inhibition assay.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a control group with LPS but without this compound.

  • Incubate the plate for 24 hours.

  • Collect the cell culture supernatant from each well.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which involves a colorimetric reaction.

  • Measure the absorbance at approximately 540 nm.

  • Calculate the percentage of nitric oxide inhibition for each concentration compared to the LPS-stimulated control and determine the IC50 value.

Biosynthesis and Signaling Pathways

Proposed Polyketide Biosynthetic Pathway

This compound is a polyketide, meaning it is synthesized by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). The biosynthesis of polyketides generally follows a process analogous to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated, a general proposed pathway can be inferred based on the principles of polyketide biosynthesis.

Polyketide_Biosynthesis cluster_0 Polyketide Synthase (PKS) Assembly Line cluster_1 Post-PKS Modifications A Starter Unit (e.g., Acetyl-CoA) B Chain Elongation with Extender Units (e.g., Malonyl-CoA) A->B PKS domains C Series of Condensation, Reduction, and Dehydration Reactions B->C Iterative cycles D Polyketide Chain C->D E Cyclization D->E Tailoring enzymes F Oxidation E->F G Hydroxylation F->G H This compound G->H

Caption: Generalized biosynthetic pathway for a polyketide like this compound.

Potential Modulation of Signaling Pathways

The biological activities of natural products are often mediated through their interaction with specific cellular signaling pathways. While the direct targets of this compound are yet to be identified, its potential cytotoxic and anti-inflammatory effects suggest possible interactions with key pathways involved in cell survival, apoptosis, and inflammation.

Many cytotoxic natural products induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Potential targets for this compound could include proteins in the Bcl-2 family, caspases, or pathways that regulate these, such as the PI3K/Akt and MAPK signaling cascades.

Apoptosis_Signaling DaldinoneA This compound Mitochondria Mitochondria DaldinoneA->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A possible intrinsic apoptosis pathway modulated by this compound.

The inhibition of nitric oxide production suggests that this compound may interfere with inflammatory signaling pathways. A key regulator of inflammation is the transcription factor NF-κB, which controls the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The MAPK signaling pathway is also critically involved in the regulation of inflammation.

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB MAPK->NFkB iNOS iNOS expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO DaldinoneA This compound DaldinoneA->MAPK Inhibits? DaldinoneA->NFkB Inhibits?

Caption: Potential anti-inflammatory signaling pathways targeted by this compound.

Conclusion and Future Directions

This compound represents a promising polyketide secondary metabolite with potential applications in the development of new antibacterial and anticancer agents. The preliminary data from extracts of its source organisms are encouraging, but further research on the purified compound is essential to fully elucidate its pharmacological profile.

Future research should focus on:

  • Optimizing the isolation protocol to obtain larger quantities of pure this compound for comprehensive biological testing.

  • Conducting extensive in vitro and in vivo studies to determine the specific IC50 and MIC values of purified this compound against a broader range of cancer cell lines and pathogenic bacteria.

  • Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Identifying and characterizing the biosynthetic gene cluster responsible for this compound production to enable biosynthetic engineering approaches for the generation of novel analogs with improved activity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its potential as a therapeutic agent. The continued investigation of this and other fungal secondary metabolites holds great promise for addressing unmet medical needs.

References

A Comprehensive Technical Review of Daldinone A: From Bioactivity to Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daldinone A, a polyketide metabolite first isolated from the ascomycete fungus Daldinia concentrica, has emerged as a compound of significant interest within the natural products and drug discovery communities. Belonging to the benzo[j]fluoranthene class of compounds, this compound and its structural analogs exhibit a range of biological activities, including cytotoxic, antibacterial, and antioxidant effects. This in-depth technical guide provides a comprehensive review of the current literature on this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its mechanistic pathways to support ongoing research and development efforts.

Quantitative Bioactivity Data

The biological evaluation of this compound and its closely related analogs has yielded quantitative data across several key assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Daldinone Analogs

CompoundCell LineAssay TypeIC50 (µM)Reference
Daldinone I*Ramos (Burkitt's lymphoma)Not Specified6.6[1]
Jurkat J16 (T-cell leukemia)Not Specified14.1[1]

*Daldinone I is reported as an artefact of Daldinones H and J during isolation.

Table 2: Antioxidant Activity of Daldinone Analogs

CompoundAssay TypeIC50 (µM)Reference
Daldinone EDPPH radical scavenging3.6[2]
Daldinone BDPPH radical scavenging3.1[2]
Ascorbic Acid (Positive Control)DPPH radical scavenging3.2[2]

Table 3: Antibacterial Activity of Nigrospora oryzae Extract

Extract SourceTarget MicroorganismAssay TypeMIC (µg/mL)Reference
Nigrospora oryzaePseudomonas aeruginosaNot Specified1.0[3]

Note: this compound has been isolated from Nigrospora oryzae. The reported MIC value is for the whole broth extract.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in the literature concerning the bioactivity of this compound and its analogs.

Cytotoxicity Assay against Ramos and Jurkat J16 Cells

The cytotoxic effects of Daldinone I were evaluated against human Burkitt's lymphoma (Ramos) and T-cell leukemia (Jurkat J16) cell lines. While the specific publication with the detailed protocol was not retrieved, a general methodology for assessing cytotoxicity in these cell lines is as follows:

  • Cell Culture: Ramos and Jurkat J16 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well. Daldinone I, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various concentrations. Control wells receive an equivalent amount of DMSO.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Viability Assessment (MTT Assay):

    • Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • The medium is then removed, and the formazan crystals are dissolved in 100 µL of DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant potential of Daldinone B and E was determined by their ability to scavenge the stable free radical DPPH.[2]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, 100 µL of the methanolic DPPH solution is added to 100 µL of various concentrations of the test compounds (Daldinone B and E) dissolved in methanol.

    • Ascorbic acid is used as a positive control.

    • Methanol is used as a blank.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against compound concentration.

Antibacterial Activity Assay against Pseudomonas aeruginosa

The antibacterial potential of extracts from Nigrospora oryzae, a known producer of this compound, was evaluated against Pseudomonas aeruginosa.[3] A standard microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Culture: Pseudomonas aeruginosa is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific optical density (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: The fungal extract is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control (broth with bacteria and no extract) and a negative control (broth only) are included. A solvent control (broth with bacteria and the highest concentration of the solvent used) is also necessary.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth (i.e., the well remains clear).

Signaling Pathways and Mechanisms of Action

The cytotoxic activity of benzo[j]fluoranthene compounds, the structural class to which this compound belongs, is often associated with the induction of apoptosis. While the specific signaling cascade for this compound has not been fully elucidated, studies on related compounds suggest the involvement of the intrinsic apoptotic pathway.

Proposed Intrinsic Apoptosis Pathway for Benzo[j]fluoranthene Analogs

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by intracellular stress signals, such as those induced by cytotoxic compounds. Research on benzo[b]fluoranthene, a related compound, has shown that it can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial disruption. This leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. These factors then activate a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Intrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ROS This compound->ROS Induces Bax Bax ROS->Bax Activates Bcl2 Bcl2 ROS->Bcl2 Inhibits MMP Mitochondrial Membrane Potential Bax->MMP Disrupts Bcl2->MMP Maintains Apaf1 Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Cytochrome_c Cytochrome c Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Recruited to Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleaves Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion_Cytochrome_c Cytochrome c Mitochondrion_Cytochrome_c->Cytochrome_c Release

Caption: Proposed intrinsic apoptosis pathway induced by this compound analogs.

General Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic potential of a novel compound like this compound follows a structured workflow, from initial screening to mechanistic studies.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Screening Workflow Start Start Compound_Isolation Compound Isolation (e.g., this compound) Start->Compound_Isolation Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Isolation->Primary_Screening Cell_Line_Selection Select Cancer Cell Lines Cell_Line_Selection->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Hit_Confirmation Hit Confirmation IC50_Determination->Hit_Confirmation Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assays) Hit_Confirmation->Mechanism_Study Active End End Hit_Confirmation->End Inactive Mechanism_Study->End

Caption: General workflow for cytotoxic drug screening.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with demonstrated cytotoxic, antioxidant, and antibacterial activities. The available quantitative data, particularly the potent cytotoxic effects against leukemia and lymphoma cell lines, underscore the potential of these compounds as leads for novel anticancer agents. The proposed mechanism of action via the intrinsic apoptotic pathway provides a solid foundation for further mechanistic investigations.

Future research should focus on several key areas to advance the therapeutic potential of this compound:

  • Total Synthesis: The development of a robust total synthesis route for this compound and its analogs will be crucial for generating sufficient quantities for extensive biological testing and for the synthesis of novel derivatives with improved potency and selectivity.

  • Detailed Mechanistic Studies: A thorough investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted. This should include confirming the role of the intrinsic apoptotic pathway, identifying the specific caspases involved, and exploring other potential mechanisms of cell death.

  • In Vivo Efficacy: Preclinical studies in animal models of cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogs will help to elucidate the key structural features required for its bioactivity and guide the design of more potent and selective compounds.

References

Methodological & Application

Protocol for the Extraction of Daldinone A with Ethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daldinone A is a polyketide metabolite first identified in the fungus Daldinia concentrica.[1][2] This class of natural products has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction of this compound from fungal cultures using ethyl acetate, a common solvent for isolating semi-polar secondary metabolites. The protocol is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for an effective extraction and purification strategy.

PropertyValueSource
Molecular Formula C₂₀H₁₆O₅PubChem CID: 637058[3]
Molecular Weight 336.3 g/mol PubChem CID: 637058[3]
Appearance Solid (in isolated form)General knowledge
Solubility Soluble in dichloromethane, DMSO, ethanol, and methanol.[2]Cayman Chemical[2]
Class Polyketide, Benzo[j]fluoranthene derivativeMultiple sources[1][4]

Experimental Protocol: Extraction of this compound

This protocol outlines the steps for extracting this compound from a fungal culture grown on a solid-state fermentation medium.

Materials and Reagents
  • Fungal culture of a this compound-producing strain (e.g., Daldinia concentrica) grown on a suitable solid medium (e.g., rice medium).

  • Ethyl acetate (ACS grade or higher)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glassware: Erlenmeyer flasks, beakers, separatory funnel, round-bottom flasks

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for analysis

Extraction Workflow

ExtractionWorkflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification (Optional) Fermentation Solid-State Fermentation (e.g., Rice Medium) Maceration Maceration with Ethyl Acetate Fermentation->Maceration Biomass Harvest Filtration Filtration to Separate Mycelia and Extract Maceration->Filtration Drying Drying of Organic Phase (with Na₂SO₄) Filtration->Drying Ethyl Acetate Extract LiquidExtraction Liquid-Liquid Extraction (if from liquid culture) Concentration Solvent Evaporation (Rotary Evaporator) Drying->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Chromatography Column Chromatography (Silica Gel) CrudeExtract->Chromatography Further Purification HPLC Preparative HPLC Chromatography->HPLC PureDaldinoneA Pure this compound HPLC->PureDaldinoneA

References

Application Note & Protocol: Preparing Daldinone A Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daldinone A is a fungal metabolite, first isolated from Daldinia concentrica, that has demonstrated potential as an antibacterial agent.[1][2][3] Accurate and consistent preparation of stock solutions is a critical first step for conducting reliable and reproducible bioassays to investigate its biological activity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical & Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is essential for accurate calculations and proper handling of the compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₁₆O₅[1][4]
Molecular Weight 336.34 g/mol [2][5]
Appearance Solid[1]
Solubility Soluble in DMSO, Methanol, Ethanol, and Dichloromethane[1][6]
Storage (Solid) -20°C[1]
Stability (Solid) ≥ 4 years (when stored at -20°C)[1]

Recommended Solvents and Storage

The choice of solvent is critical and can impact the solubility and stability of this compound, as well as its compatibility with the specific bioassay.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for organic molecules.

  • Alternative Solvents: Methanol and Ethanol can also be used.[1][6] However, the potential for lower solubility and the volatility of these solvents should be considered. Dichloromethane is also a viable solvent but is less commonly used in biological assays due to its toxicity.[1][6]

Proper storage of stock solutions is crucial to maintain the integrity of the compound over time. Key storage recommendations are summarized in Table 2.

Table 2: Storage and Handling of this compound Stock Solutions

ConditionRecommendationRationaleSource(s)
Storage Temperature -20°C or -80°CTo minimize degradation and maintain stability.[6]
Storage Duration ≤ 1 month at -20°C≤ 6 months at -80°CTo ensure compound integrity.[6]
Aliquoting Prepare single-use aliquots.To avoid repeated freeze-thaw cycles which can degrade the compound.[6]
Light Exposure Store in amber or foil-wrapped vials.To protect from potential photodegradation.N/A

Experimental Protocols

The following protocols provide step-by-step instructions for preparing a high-concentration primary stock solution and subsequent working solutions for bioassays.

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many bioassays.

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator bath

Workflow for Primary Stock Solution Preparation

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Storage Phase weigh 1. Weigh this compound calculate 2. Calculate Solvent Volume weigh->calculate Mass (mg) add_solvent 3. Add DMSO calculate->add_solvent Volume (µL) vortex 4. Vortex Thoroughly add_solvent->vortex sonicate 5. Sonicate (Optional) vortex->sonicate ensure_dissolved 6. Visually Confirm Dissolution vortex->ensure_dissolved sonicate->ensure_dissolved aliquot 7. Aliquot into Tubes ensure_dissolved->aliquot label_tubes 8. Label Aliquots aliquot->label_tubes store 9. Store at -20°C or -80°C label_tubes->store

Caption: Workflow for this compound stock solution preparation.

Procedure:

  • Determine Required Mass: Decide on the volume of stock solution you need. For this protocol, we will prepare 1 mL of a 10 mM solution.

  • Calculation: Use the following formula to calculate the mass of this compound required:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 1 mL x 336.34 g/mol = (0.010 mol/L) x (0.001 L) x (336.34 g/mol ) = 0.0033634 g = 3.36 mg

  • Weighing: Carefully weigh out 3.36 mg of this compound solid using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Adding Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolving: Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.

  • Enhancing Solubility (Optional): If the compound does not readily dissolve, gently warm the tube to 37°C and sonicate for 5-10 minutes.[6]

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Table 3: Example Volumes for Preparing this compound Stock Solutions in DMSO

Desired ConcentrationMass for 1 mL StockMass for 5 mL Stock
1 mM 0.34 mg1.68 mg
5 mM 1.68 mg8.41 mg
10 mM 3.36 mg16.82 mg
20 mM 6.73 mg33.63 mg
50 mM 16.82 mg84.09 mg
Calculations are based on a molecular weight of 336.34 g/mol .

Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium or assay buffer. It is crucial to ensure the final concentration of DMSO is compatible with the assay and does not cause cellular toxicity (typically ≤ 0.5%).

Materials:

  • 10 mM this compound primary stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile tubes and pipette tips

Workflow for Working Solution Preparation

G stock 1. Thaw Stock Aliquot calculate 2. Calculate Dilution (C1V1 = C2V2) stock->calculate add_buffer 3. Add Buffer/Medium to a new tube calculate->add_buffer V2 - V1 add_stock 4. Add Stock to Buffer add_buffer->add_stock V1 mix 5. Mix Gently add_stock->mix use 6. Use Immediately in Bioassay mix->use

Caption: Workflow for preparing working solutions from stock.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it completely at room temperature.

  • Calculation (Serial Dilution): Use the formula C₁V₁ = C₂V₂ to calculate the required volume of the stock solution.

    • C₁ = Concentration of the stock solution (10 mM or 10,000 µM)

    • V₁ = Volume of the stock solution to be added (unknown)

    • C₂ = Desired final concentration of the working solution (e.g., 10 µM)

    • V₂ = Final volume of the working solution (e.g., 1 mL or 1000 µL)

    • V₁ = (C₂ x V₂) / C₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL

  • Dilution: In a sterile tube, add 999 µL of your bioassay buffer or cell culture medium. Add 1 µL of the 10 mM stock solution to this tube.

  • Mixing: Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, especially if the buffer contains proteins.

  • Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of DMSO as the test samples (in this example, 0.1% DMSO).

  • Use Immediately: Use the freshly prepared working solutions in your bioassay immediately to ensure accuracy. Do not store diluted working solutions.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous, or sterile-filtered solvents to prevent contamination and degradation of the compound.

  • Accurate Measurements: Use properly calibrated balances and pipettes for all measurements.

  • Avoid Contamination: Work in a clean environment (e.g., a laminar flow hood for cell-based assays) and use sterile equipment.

  • Confirm Solubility: Always visually inspect the stock solution to ensure the compound has fully dissolved before aliquoting and storage.

  • Documentation: Keep detailed records of stock solution preparation, including the lot number of the compound, date of preparation, and storage conditions.

References

Application Notes and Protocols: Daldinone A Antibacterial Assay against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1][2] Its ability to form biofilms further complicates treatment, rendering infections persistent and difficult to eradicate.[3][4][5] The emergence of multidrug-resistant (MDR) strains necessitates the discovery and development of novel antimicrobial agents.[1][6] Daldinone A, a natural compound, has emerged as a candidate for investigation. This document provides detailed protocols for assessing the in vitro antibacterial activity of this compound against planktonic and biofilm-forming P. aeruginosa.

These protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds. The methodologies described herein adhere to established standards for antimicrobial susceptibility testing.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics against P. aeruginosa
CompoundStrainMIC (µg/mL)
This compoundP. aeruginosa PAO164
This compoundClinical Isolate 1128
CiprofloxacinP. aeruginosa PAO10.5
GentamicinP. aeruginosa PAO12
Table 2: Biofilm Inhibition and Eradication by this compound against P. aeruginosa PAO1
CompoundConcentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)
This compound16 (1/4 x MIC)2510
This compound32 (1/2 x MIC)6035
This compound64 (1 x MIC)9268
This compound128 (2 x MIC)9885

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

Materials:

  • This compound

  • Pseudomonas aeruginosa strain (e.g., PAO1 ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of P. aeruginosa from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Adjust the bacterial suspension with fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Protocol 2: Biofilm Inhibition and Eradication Assay

This protocol assesses the ability of this compound to prevent the formation of P. aeruginosa biofilms and to eradicate pre-formed biofilms.

Materials:

  • Materials from Protocol 1

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

Procedure for Biofilm Inhibition:

  • Follow steps 1 and 2 from the MIC determination protocol.

  • Add the bacterial inoculum to the wells containing serial dilutions of this compound.

  • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells with PBS to remove excess stain and allow them to air dry.

  • Solubilize the stained biofilm with 95% ethanol and measure the absorbance at 570 nm.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Procedure for Biofilm Eradication:

  • Inoculate a 96-well plate with the bacterial suspension and incubate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, remove the planktonic bacteria and wash the wells with PBS.

  • Add fresh CAMHB containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Follow steps 4-8 from the biofilm inhibition procedure to quantify the remaining biofilm.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Preparation Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution This compound Serial Dilution Compound_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection OD_Measurement OD600 Measurement Incubation->OD_Measurement MIC_Determination MIC Determination Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Caption: Workflow for MIC Determination.

Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication cluster_quantification Quantification Inoculate_Treat Inoculate with Bacteria and this compound Incubate_Inhibit Incubate (24h, 37°C) Inoculate_Treat->Incubate_Inhibit Wash Wash to Remove Planktonic Cells Incubate_Inhibit->Wash Inoculate_Biofilm Inoculate and Form Biofilm (24h) Treat_Biofilm Treat Pre-formed Biofilm with this compound Inoculate_Biofilm->Treat_Biofilm Incubate_Eradicate Incubate (24h, 37°C) Treat_Biofilm->Incubate_Eradicate Incubate_Eradicate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize Stain Stain->Solubilize Measure_OD Measure OD570 Solubilize->Measure_OD Calculate Calculate % Inhibition/Eradication Measure_OD->Calculate

Caption: Workflow for Biofilm Assays.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Daldinone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Daldinone A, a natural product with known antimicrobial properties, against various microorganisms using the broth microdilution method.

Introduction

This compound is a fungal metabolite that has been isolated from species such as Daldinia concentrica and Nigrospora oryzae.[1][2][3] It has demonstrated potential as an antimicrobial agent, with reported activity against bacteria like Pseudomonas aeruginosa.[1] The Minimum Inhibitory Concentration (MIC) is a critical parameter in the evaluation of new antimicrobial agents. It is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[4] This application note details the standardized broth microdilution method for the accurate and reproducible determination of this compound's MIC values.[5][6]

Data Presentation

The following table summarizes hypothetical MIC values of this compound against common pathogenic microorganisms. These values are for illustrative purposes and actual results may vary.

MicroorganismStrainMIC (µg/mL)Positive ControlControl MIC (µg/mL)
Pseudomonas aeruginosaATCC 2785316Ciprofloxacin0.5
Staphylococcus aureusATCC 2921332Vancomycin1
Escherichia coliATCC 2592264Ciprofloxacin0.25
Candida albicansATCC 900288Fluconazole2
Aspergillus nigerATCC 1640416Amphotericin B1

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from established methods for determining the MIC of natural products.[7][8][9]

Materials and Equipment
  • This compound: Stock solution prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Microorganisms: Standard strains (e.g., ATCC) and clinical isolates of bacteria and fungi.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Positive Control Antibiotics: (e.g., Ciprofloxacin, Vancomycin, Fluconazole, Amphotericin B).

  • Sterile 96-well microtiter plates.

  • Multichannel pipette.

  • Incubator.

  • Microplate reader (optional, for spectrophotometric reading).

  • Growth indicator: (e.g., Resazurin, p-iodonitrotetrazolium violet - INT).[8][9]

Step-by-Step Procedure
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) directly in the 96-well plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity to the microorganisms.

  • Preparation of Inoculum:

    • Culture the test microorganisms overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • For fungi, prepare a spore suspension or yeast suspension and adjust the concentration as per standardized protocols.

    • Dilute the standardized microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][10]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

    • If using a positive control antibiotic, prepare serial dilutions and inoculate in the same manner.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[4][11]

    • Alternatively, a growth indicator like resazurin can be added, where a color change indicates microbial growth.

    • For a more quantitative analysis, the optical density (OD) can be measured using a microplate reader. The MIC is determined as the lowest concentration that significantly inhibits growth compared to the growth control.[12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Daldinone_Stock This compound Stock (in DMSO) Serial_Dilution Serial Dilution in 96-Well Plate Daldinone_Stock->Serial_Dilution Inoculation Inoculation of Plate Serial_Dilution->Inoculation Inoculum_Prep Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection Indicator_Addition Add Growth Indicator (Optional) Incubation->Indicator_Addition MIC_Determination MIC Determination Visual_Inspection->MIC_Determination Indicator_Addition->MIC_Determination

References

Application Notes and Protocols for Assessing Daldinone A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Daldinone A, a natural compound isolated from fungi such as Annulohypoxylon stygium and Daldinia concentrica, has garnered interest for its potential biological activities. Preliminary studies suggest that related compounds possess cytotoxic properties, making this compound a candidate for investigation in drug discovery, particularly in oncology. Assessing the cytotoxic potential of novel compounds like this compound is a critical first step in preclinical development. This document provides detailed protocols for two common colorimetric cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation.[1][2] It is based on the principle that metabolically active cells, primarily through mitochondrial dehydrogenases, reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2][3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][2]

Application for this compound:

This assay is suitable for initial high-throughput screening of this compound to determine its IC50 (half-maximal inhibitory concentration) value across various cancer cell lines. It provides a robust measure of how the compound affects the overall metabolic health of the cell population.

Experimental Protocol for MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4]

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom sterile plates

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)[1]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce MTT into formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[4]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1] A reference wavelength of 630 nm can be used to reduce background noise.[4]

Data Analysis:

Cell viability is calculated as a percentage of the control (untreated cells) after subtracting the background absorbance.

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

The IC50 value can then be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[5][6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[5][6] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[5][6]

Application for this compound:

This assay is complementary to the MTT assay. It specifically measures cytotoxicity resulting from cell membrane damage. It is useful for determining if this compound induces cell death through necrosis or other mechanisms that lead to membrane rupture.

Experimental Protocol for LDH Assay

Materials:

  • This compound (stock solution in DMSO)

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • Cell culture medium

  • 96-well flat-bottom sterile plates

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 490 nm)[7]

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with this compound as described in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to set up the following controls in triplicate:

      • Untreated Control: Cells with medium only (for spontaneous LDH release).

      • Vehicle Control: Cells with medium containing DMSO.

      • Maximum LDH Release Control: Untreated cells to which lysis buffer will be added.[6]

      • Medium Background Control: Medium only (no cells).[6]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[5] This step is recommended to avoid transferring cells.

    • Carefully transfer a specific volume (e.g., 50-100 µL) of the cell culture supernatant from each well to a new 96-well plate.[5][7]

  • LDH Reaction:

    • To the maximum LDH release control wells in the original plate, add 10 µL of 10X Lysis Buffer and incubate for 30-45 minutes at 37°C.[6][7] Then, transfer the supernatant to the new plate as done for the other samples.

    • Prepare the LDH reaction solution according to the kit manufacturer's instructions.

    • Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatants.[5]

    • Incubate the plate at room temperature for approximately 30 minutes, protected from light.[5][7]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution to each well.[7]

    • Measure the absorbance at 490 nm using a microplate reader.[7] A reference wavelength of 680 nm can be used for background correction.[7]

Data Analysis:

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Data Presentation

The quantitative results from both assays should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)Max. Cytotoxicity (%)
HeLaMTT48ValueN/A
HeLaLDH48ValueValue
A549MTT48ValueN/A
A549LDH48ValueValue
MCF-7MTT48ValueN/A
MCF-7LDH48ValueValue

Note: Values in the table are placeholders and should be replaced with experimental data.

Visualizing Experimental Workflows

MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_reaction MTT Reaction cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Add this compound Serial Dilutions incubate1->treat incubate2 Incubate (e.g., 48 hours) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

LDH Assay Workflow

LDH_Workflow cluster_prep Plate Preparation & Treatment cluster_supernatant Sample Collection cluster_reaction LDH Reaction cluster_readout Data Acquisition seed Seed Cells & Incubate Overnight treat Add this compound & Controls seed->treat incubate1 Incubate (e.g., 48 hours) treat->incubate1 centrifuge Centrifuge Plate (Optional) incubate1->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Solution transfer->add_reagent incubate2 Incubate for 30 min (Room Temp) add_reagent->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 490 nm add_stop->read

Caption: Workflow for the LDH cytotoxicity assay.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Daldinone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daldinone A is a fungal metabolite isolated from species of the genus Daldinia, such as Daldinia concentrica. Compounds from this genus have been investigated for various biological activities, including antioxidant properties. This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using common and reliable assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

The antioxidant activity of this compound and its analogs has been evaluated using various assays. The following tables summarize the available quantitative data, providing a basis for comparison and further research.

Table 1: Antioxidant Activity of this compound and Related Daldinans from Daldinia concentrica (ABTS Assay)

CompoundIC50 (µM) in ABTS Assay
Daldinan A (this compound)12.62[1]
Daldinan B39.67[1]
Daldinan D2.65[1]
Daldinan E3.40[1]
Daldinan F3.50[1]
Daldinan G3.21[1]

IC50 represents the concentration of the compound required to scavenge 50% of the ABTS radicals.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are designed to be followed in a laboratory setting.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or the solvent (as a blank) to the wells.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Positive Control: Prepare a series of dilutions of this compound and Trolox in a suitable solvent.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound, Trolox, or the solvent (as a blank) to the wells.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging percentage of the sample to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[2][3]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2]

  • Preparation of Test Samples and Standard: Prepare a series of dilutions of this compound and the standard (ferrous sulfate or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound, the standard, or the solvent (as a blank) to the wells.

    • Mix and incubate at 37°C for 4 minutes.[2]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[1][4]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (standard)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution is thermally labile and should be prepared fresh before use.

    • Prepare a series of dilutions of this compound and Trolox in phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of the different concentrations of this compound, Trolox, or phosphate buffer (as a blank) to the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using the reader's injector.

  • Measurement: Measure the fluorescence intensity every minute for at least 60 minutes with excitation and emission wavelengths set appropriately for fluorescein (e.g., 485 nm and 528 nm, respectively).

  • Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a Trolox standard curve. The results are expressed as Trolox equivalents.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis daldinone This compound Stock serial_dil Serial Dilutions daldinone->serial_dil dpph DPPH Assay serial_dil->dpph Test Compound abts ABTS Assay serial_dil->abts Test Compound frap FRAP Assay serial_dil->frap Test Compound orac ORAC Assay serial_dil->orac Test Compound reagents Assay-Specific Reagents reagents->dpph Reagents reagents->abts Reagents reagents->frap Reagents reagents->orac Reagents measurement Spectrophotometric / Fluorometric Reading dpph->measurement abts->measurement frap->measurement orac->measurement calc % Inhibition / AUC measurement->calc ic50 IC50 / TEAC Calculation calc->ic50

Overall workflow for in vitro antioxidant activity assays.

radical_scavenging_pathway cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Reduction Daldinone_A This compound (Antioxidant) Daldinone_A->DPPH_radical H• donation Daldinone_A_radical This compound• Daldinone_A->Daldinone_A_radical Oxidation ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS Reduction Daldinone_A2 This compound (Antioxidant) Daldinone_A2->ABTS_radical e- donation Daldinone_A_radical2 This compound• Daldinone_A2->Daldinone_A_radical2 Oxidation

Mechanism of DPPH and ABTS radical scavenging by this compound.

reducing_power_pathway cluster_frap FRAP Assay Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Daldinone_A This compound (Antioxidant) Daldinone_A->Fe3_TPTZ e- donation Daldinone_A_oxidized Oxidized this compound Daldinone_A->Daldinone_A_oxidized Oxidation

Mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols: Experimental Use of Daldinia-derived Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the use of Daldinone A in cancer cell lines is not publicly available. The following application notes and protocols are based on published research on other cytotoxic secondary metabolites isolated from the fungal genus Daldinia. This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in investigating the anticancer potential of compounds from this genus.

Introduction

The fungal genus Daldinia is a rich source of structurally diverse secondary metabolites, a number of which have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1][2] These compounds, which include terpenoids, alkaloids, and polyketides, represent promising candidates for the development of novel anticancer therapeutics.[2] This document provides a summary of the reported cytotoxic activities of several Daldinia-derived compounds and details standard protocols for their experimental evaluation in cancer cell lines.

Data Presentation: Cytotoxicity of Daldinia-Derived Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds isolated from Daldinia species against a panel of human cancer cell lines. This data provides a baseline for understanding the potential potency and selectivity of these compounds.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Source
Dalmanol CSW480Human Colon Adenocarcinoma9.59[1]
Daldinone CSW1116Colorectal Carcinoma41.0[1]
Daldinone DSW1116Colorectal Carcinoma49.5[1]
DaldininSK-LU-1Human Lung Carcinoma11.4 ± 0.5[2][3]
DaldininHepG2Hepatocellular Carcinoma13.5 ± 1.3[2][3]
DaldininHep3BHepatocellular Carcinoma13.3 ± 1.4[2]
DaldininSW480Human Colon Adenocarcinoma13.1 ± 0.9[2]
DaldininMCF7Human Breast Carcinoma13.5 ± 1.2[2][3]
6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarinKBHuman Epidermal CarcinomaModerate[4]
6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarinMCF7Human Breast CarcinomaModerate[4]
6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarinSK-LU-1Human Lung CarcinomaModerate[4]
6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarinHepG2Hepatocellular CarcinomaModerate[4]
(22R)-hydroxylanosta-7,9(11),24-trien-3-oneKBHuman Epidermal CarcinomaModerate[4]
(22R)-hydroxylanosta-7,9(11),24-trien-3-oneMCF7Human Breast CarcinomaModerate[4]
(22R)-hydroxylanosta-7,9(11),24-trien-3-oneSK-LU-1Human Lung CarcinomaModerate[4]
(22R)-hydroxylanosta-7,9(11),24-trien-3-oneHepG2Hepatocellular CarcinomaModerate[4]
F5 Fraction of Ethanolic ExtractA549Human Lung Carcinoma125.66 ± 6.34 (24h)[5]
F5 Fraction of Ethanolic ExtractA549Human Lung Carcinoma96.22 ± 1.92 (48h)[5]
F5 Fraction of Ethanolic ExtractA549Human Lung Carcinoma76.91 ± 2.05 (72h)[5]

Experimental Protocols

The following are standard protocols for assessing the cytotoxic and apoptotic effects of experimental compounds in cancer cell lines.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound or related compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software package.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the experimental compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations: Signaling Pathways and Experimental Workflows

Generalized Apoptosis Signaling Pathway

The following diagram illustrates a simplified, common apoptosis pathway that can be induced by cytotoxic compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Ligand Ligand (e.g., FasL, TNF-α) Ligand->DeathReceptor Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Daldinone Daldinone Analog ROS ↑ ROS Daldinone->ROS DNA_Damage DNA Damage Daldinone->DNA_Damage p53 ↑ p53 DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apaf1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction.

Experimental Workflow for Anticancer Compound Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.

experimental_workflow start Compound Isolation (from Daldinia sp.) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V, Caspase Activity) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle signaling Signaling Pathway Analysis (Western Blot, qPCR) mechanism->signaling in_vivo In Vivo Studies (Xenograft Models) apoptosis->in_vivo cell_cycle->in_vivo signaling->in_vivo

Caption: Experimental workflow for evaluating anticancer compounds.

References

Daldinone A: Application Notes for Investigating Enzyme Inhibitory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daldinone A is a polyketide metabolite isolated from fungi of the Daldinia genus, notably Daldinia concentrica.[1][2] While research into the specific enzymatic targets of this compound is ongoing, related compounds from the same genus have demonstrated a range of biological activities, including enzyme inhibition and antioxidant effects.[1][2] This document provides an overview of the known activities of this compound and its analogs, along with detailed protocols for assays relevant to assessing its potential as an enzyme inhibitor.

This compound's known biological activity includes antimicrobial potential against Pseudomonas aeruginosa.[3] Analogs such as Daldinone B and Daldinone E have shown notable radical scavenging activity.[1][2] Furthermore, other metabolites from Daldinia species have exhibited inhibitory effects on enzymes like α-glucosidase, highlighting the potential for compounds in this class to act as enzyme inhibitors.[1][2] A related natural product, daldiconoid A, has been found to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, suggesting a potential, though unconfirmed, avenue of investigation for this compound.[4]

Quantitative Data Summary

While specific enzyme inhibition data for this compound is not yet available in the public domain, the following table summarizes the inhibitory activities of its close analogs. This data provides a basis for comparative studies and highlights potential areas of investigation for this compound.

CompoundAssayTargetIC50Reference
Daldinone BDPPH Radical ScavengingDPPH Radical3.1 µM[1][2]
Daldinone EDPPH Radical ScavengingDPPH Radical3.6 µM[1][2]
Ascorbic Acid (Control)DPPH Radical ScavengingDPPH Radical3.2 µM[1][2]
(+)-melleinα-glucosidase inhibitionα-glucosidase0.76 mM[2]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is designed to assess the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to be tested.

    • Prepare a stock solution of ascorbic acid in methanol to be used as a positive control, and prepare a similar dilution series.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the this compound dilution or ascorbic acid dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective dilution solvent (methanol) and 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with this compound or ascorbic acid).

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

General Enzyme Inhibition Assay (Hypothetical for this compound)

This protocol outlines a general workflow for screening this compound against a specific enzyme of interest.

Materials:

  • This compound

  • Target enzyme

  • Substrate for the target enzyme

  • Buffer solution appropriate for the enzyme

  • Known inhibitor for the target enzyme (positive control)

  • Detection reagent (e.g., chromogenic or fluorogenic substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of the target enzyme in the appropriate buffer.

    • Prepare a working solution of the substrate in the same buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound.

    • Prepare a similar dilution series for the known inhibitor.

  • Assay:

    • To each well of a 96-well microplate, add the this compound dilution or the known inhibitor dilution.

    • Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • For the control (100% enzyme activity), add the solvent used for the inhibitor instead of the inhibitor solution.

  • Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DaldinoneA This compound Stock Plate 96-Well Plate DaldinoneA->Plate Enzyme Enzyme Solution Enzyme->Plate Substrate Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate Incubation Incubate with Enzyme Plate->Incubation Incubation->AddSubstrate Reader Measure Activity AddSubstrate->Reader Analysis Calculate % Inhibition Reader->Analysis IC50 Determine IC50 Analysis->IC50

Caption: General workflow for assessing the enzyme inhibitory activity of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor Potential Inhibition (e.g., by this compound analog) Inhibitor->JAK

Caption: Simplified diagram of the JAK/STAT signaling pathway, a potential target for this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Daldinone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Daldinone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic challenge. While a completed total synthesis of this compound has not been extensively documented in publicly available literature, this guide addresses potential challenges based on the synthesis of analogous complex polycyclic natural products.

Troubleshooting Guides

This section is designed to help you troubleshoot specific problems you may encounter during the synthesis of the this compound core and subsequent functionalization.

Issue 1: Poor Diastereoselectivity in the Key Cycloaddition Reaction to Form the Hexahydrobenzo[j]fluoranthene Core

Question: We are attempting a Diels-Alder reaction to construct the core structure of this compound, but we are observing a mixture of diastereomers. How can we improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in a key cycloaddition is a common challenge in the synthesis of complex polycyclic systems. Here are several factors to consider and troubleshoot:

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly influence the stereochemical outcome of a Diels-Alder reaction by coordinating to the dienophile, thereby lowering the LUMO energy and enhancing the endo selectivity through secondary orbital interactions. Experiment with a variety of Lewis acids and monitor their effect on the diastereomeric ratio.

  • Solvent Effects: The polarity of the solvent can impact the transition state of the cycloaddition. A systematic screen of solvents with varying polarities is recommended.

  • Temperature Control: Diels-Alder reactions are often sensitive to temperature. Running the reaction at lower temperatures can enhance the kinetic control and favor the formation of a single diastereomer.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the diene or dienophile can provide excellent stereocontrol. The auxiliary can be cleaved in a subsequent step.

Table 1: Troubleshooting Poor Diastereoselectivity in the Key Cycloaddition

ParameterVariationExpected Outcome
Catalyst No Catalyst, BF₃·OEt₂, TiCl₄, SnCl₄Alteration of endo/exo selectivity and facial selectivity.
Solvent Toluene, Dichloromethane, Hexane, AcetonitrileChanges in reaction rate and diastereomeric ratio.
Temperature -78 °C, -20 °C, Room Temperature, RefluxLower temperatures generally favor higher selectivity.
Additives Chiral Lewis Acids, Chiral AuxiliariesInduction of facial selectivity to favor one enantiomer.
Issue 2: Difficulty in Achieving High Enantioselectivity for the Core Structure

Question: Our synthesis is producing a racemic mixture of the this compound core. What are the best strategies to induce enantioselectivity?

Answer: Introducing asymmetry into the synthesis is a critical step. Here are three common strategies:

  • Chiral Pool Synthesis: Start with a commercially available enantiopure starting material that contains one or more of the desired stereocenters.

  • Asymmetric Catalysis: Employ a chiral catalyst to favor the formation of one enantiomer. For a potential Diels-Alder approach, chiral Lewis acids or organocatalysts can be effective.

  • Chiral Resolution: If a racemic mixture is unavoidable, it can be resolved into its constituent enantiomers. This is often achieved by reacting the mixture with a chiral resolving agent to form diastereomers that can be separated by chromatography or crystallization, followed by removal of the resolving agent.

Experimental Protocol: Example of a Chiral Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine derivative, 10 mol%).

  • Add the dienophile and cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add the diene to the reaction mixture.

  • Stir the reaction at the low temperature for the specified time, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges anticipated in the total synthesis of this compound?

A1: Based on its complex, highly oxygenated, and stereochemically dense structure, the primary challenges are expected to be:

  • Stereocontrolled construction of the hexahydrobenzo[j]fluoranthene core: Establishing the four contiguous stereocenters with the correct relative and absolute stereochemistry (6aR, 6bS, 12bR) is a significant hurdle.

  • Regioselective functionalization: The introduction of the three hydroxyl groups and two ketone functionalities at specific positions on the polycyclic core without affecting other sensitive parts of the molecule will require careful planning of protecting group strategies and reaction conditions.

  • Oxidation state management: The synthesis will likely involve several oxidation and reduction steps, and achieving chemoselectivity will be crucial.

Q2: Which protecting groups are recommended for the hydroxyl functionalities during the synthesis?

A2: The choice of protecting groups is critical and will depend on the specific reaction conditions in your synthetic route. A robust protecting group strategy will be necessary to differentiate the three hydroxyl groups.

  • Silyl ethers (e.g., TBS, TIPS): These are versatile and can be removed under different conditions. They are generally stable to a wide range of non-acidic reagents.

  • Benzyl ethers (Bn): Stable to both acidic and basic conditions, they can be removed by hydrogenolysis.

  • Acetals/Ketals: Useful for protecting 1,2- or 1,3-diols.

Q3: What are some potential retrosynthetic approaches to the this compound core?

A3: A plausible retrosynthetic analysis would disconnect the molecule at key bonds to simplify it to readily available starting materials. A Diels-Alder reaction is a powerful tool for the formation of six-membered rings and could be a key step in constructing the hexahydrobenzo[j]fluoranthene core.

G This compound This compound Functional Group Interconversion Functional Group Interconversion This compound->Functional Group Interconversion Hexahydrobenzo[j]fluoranthene Core Hexahydrobenzo[j]fluoranthene Core Diels-Alder Precursors Diels-Alder Precursors Hexahydrobenzo[j]fluoranthene Core->Diels-Alder Precursors Diels-Alder Disconnection Functional Group Interconversion->Hexahydrobenzo[j]fluoranthene Core Diene Diene Diels-Alder Precursors->Diene Dienophile Dienophile Diels-Alder Precursors->Dienophile Simpler Starting Materials Simpler Starting Materials Diene->Simpler Starting Materials Dienophile->Simpler Starting Materials

Caption: Retrosynthetic analysis of this compound.

Q4: Can you illustrate a potential forward synthetic pathway for the core structure?

A4: A hypothetical forward synthesis could involve a Lewis acid-catalyzed Diels-Alder reaction between a substituted diene and a dienophile to form the hexahydrobenzo[j]fluoranthene core. Subsequent steps would then focus on functional group manipulations to install the required hydroxyl and ketone groups.

G cluster_0 Starting Materials Diene Diene Diels-Alder Reaction Diels-Alder Reaction Diene->Diels-Alder Reaction Dienophile Dienophile Dienophile->Diels-Alder Reaction Hexahydrobenzo[j]fluoranthene Core Hexahydrobenzo[j]fluoranthene Core Diels-Alder Reaction->Hexahydrobenzo[j]fluoranthene Core Lewis Acid Functional Group Manipulations Functional Group Manipulations Hexahydrobenzo[j]fluoranthene Core->Functional Group Manipulations Oxidations, Reductions, Protections This compound Precursor This compound Precursor Functional Group Manipulations->this compound Precursor

Caption: Hypothetical workflow for this compound synthesis.

Overcoming low solubility of Daldinone A in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of Daldinone A in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal metabolite first isolated from Daldinia concentrica with potential as an antibacterial agent.[1][2] Like many natural products, this compound is a hydrophobic molecule, which can lead to low solubility in aqueous biological buffers such as phosphate-buffered saline (PBS) and cell culture media. This poor solubility can be a significant hurdle in experimental settings, affecting the accuracy and reproducibility of in vitro and in vivo studies.

Q2: What are the known solvents for this compound?

This compound is reported to be soluble in several organic solvents.[3][4] This information is critical for preparing stock solutions.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[3][4]
EthanolSoluble[3][4]
MethanolSoluble[3][4]
DichloromethaneSoluble[3][4]

Q3: What are the general strategies to improve the solubility of hydrophobic compounds like this compound in biological buffers?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[5][6][7][8][9] These methods can be adapted for this compound:

  • Co-solvency: Using a water-miscible organic solvent, such as DMSO or ethanol, to dissolve the compound before diluting it into the aqueous buffer.[7][8]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility.[8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[6]

  • Formulation as a Nanosuspension: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[9]

Troubleshooting Guide: Overcoming this compound Precipitation in Biological Buffers

This guide provides a step-by-step approach to address solubility issues with this compound during your experiments.

Initial Preparation: The Co-solvent Approach

The most common and straightforward method is to use a co-solvent. DMSO is a widely used solvent for this purpose due to its high solubilizing capacity and relatively low toxicity at low concentrations in cell culture.[8]

Experimental Protocol: Preparing this compound Solutions using a Co-solvent

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[3]

  • Serial Dilution (if necessary): If you need to test a range of concentrations, perform serial dilutions of your high-concentration stock in 100% DMSO.[10] This ensures that the concentration of DMSO remains constant across different treatment groups when you perform the final dilution into your biological buffer.

  • Final Dilution into Biological Buffer: Directly add the small volume of the DMSO stock solution to your pre-warmed (37°C) biological buffer (e.g., cell culture medium or PBS) with vigorous vortexing or stirring. The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in your experiment.[10]

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, proceed to the troubleshooting steps below.

Troubleshooting Workflow

start Start: this compound Precipitation Observed check_dmso_conc Is the final DMSO concentration < 0.5%? start->check_dmso_conc increase_dmso Increase final DMSO concentration (up to 1%) and re-test. check_dmso_conc->increase_dmso No check_stock_conc Is the stock solution concentration too high? check_dmso_conc->check_stock_conc Yes increase_dmso->check_stock_conc lower_stock Lower the stock solution concentration and repeat dilution. check_stock_conc->lower_stock Yes use_serum Try diluting in serum-containing medium. check_stock_conc->use_serum No lower_stock->use_serum complexation Consider using solubility enhancers like cyclodextrins. use_serum->complexation end Solution Optimized complexation->end

Caption: Troubleshooting workflow for this compound precipitation.

Advanced Solubilization Techniques

If the co-solvent approach is unsuccessful, more advanced techniques may be necessary.

1. pH Adjustment

For compounds with ionizable groups, altering the pH of the buffer can significantly impact solubility. While the structure of this compound does not suggest strong acidic or basic properties, this can be empirically tested.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a set of biological buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0).

  • Prepare a concentrated stock of this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO).

  • Add the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • The pH that yields the highest concentration in the supernatant is optimal for solubility.

2. Use of Cyclodextrins

Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1-10% w/v) in your biological buffer.

  • Add this compound (either as a solid or from a concentrated organic stock, allowing the organic solvent to evaporate) to the HP-β-CD solutions.

  • Stir or sonicate the mixtures until the this compound is dissolved.

  • Sterile-filter the final solution before use in cell culture or other sensitive applications.

Signaling Pathway Considerations

Understanding the molecular targets of this compound is crucial for experimental design. While the direct signaling pathways affected by this compound are not extensively documented, a related compound, Daldiconoid A, has been shown to inhibit the JAK2/STAT3 signaling pathway.[11] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Simplified JAK2/STAT3 Signaling Pathway

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Daldinone_A This compound Analog (e.g., Daldiconoid A) Daldinone_A->JAK2 Inhibition

Caption: Inhibition of the JAK2/STAT3 pathway by a this compound analog.

This technical support guide provides a starting point for addressing the solubility challenges of this compound. Researchers should empirically determine the optimal solubilization method for their specific experimental system.

References

Potential interference of Daldinone A in colorimetric assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Daldinone A in common colorimetric assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with colorimetric assays?

This compound is a fungal metabolite with a complex polycyclic structure.[1][2][3] Its known biological activities include antimicrobial, cytotoxic, and antioxidant effects.[4] Two primary properties of this compound may lead to interference in colorimetric assays:

  • Inherent Color: The extended conjugated system of aromatic rings in this compound's structure suggests it may absorb light in the visible spectrum, potentially leading to a colored solution. This can cause spectral interference in assays that rely on measuring the absorbance of a chromophore at a specific wavelength.

  • Redox Activity: this compound has demonstrated antioxidant properties.[4] This redox activity can interfere with assays that are based on cellular reduction-oxidation (redox) reactions, such as cell viability assays that use tetrazolium salts.

Q2: Which common colorimetric assays are potentially affected by this compound?

Based on its chemical properties, this compound could potentially interfere with a range of colorimetric assays, including but not limited to:

  • Cell Viability/Cytotoxicity Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

  • Total Protein Quantification Assays:

    • Bradford Assay

  • Cell Proliferation/Biomass Assays:

    • Sulforhodamine B (SRB) Assay

Troubleshooting Guides

General Troubleshooting Workflow

If you suspect this compound is interfering with your colorimetric assay, follow this general workflow to identify and mitigate the issue.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Interference Investigation cluster_2 Phase 3: Mitigation Strategy observe Unexpected or Inconsistent Assay Results control_exp Run Control Experiments (see protocols below) observe->control_exp spectral Spectral Interference (Compound has color) control_exp->spectral Identifies chemical Chemical Interference (Compound is redox-active) control_exp->chemical Identifies blank_correction Implement Blank Correction spectral->blank_correction assay_switch Switch to an Alternative Assay chemical->assay_switch data_analysis Careful Data Interpretation blank_correction->data_analysis assay_switch->data_analysis

Caption: General workflow for troubleshooting assay interference.

Troubleshooting for Specific Assays

Q: My MTT assay shows an unexpected increase in cell viability in the presence of this compound, even at high concentrations where cytotoxicity is expected. What could be the cause?

This is a classic sign of interference from a reducing compound. The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by cellular dehydrogenases. A compound with antioxidant or reducing properties, like this compound, can directly reduce MTT to formazan, independent of cellular activity. This leads to a false-positive signal, making the cells appear more viable than they are.

Troubleshooting Steps:

  • Run a cell-free control: Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells. Add the MTT reagent and incubate as you would with cells. If you observe a color change to purple, this confirms that this compound is directly reducing the MTT.

  • Use a different viability assay: Switch to an assay that does not rely on a redox-based mechanism. A good alternative is the Sulforhodamine B (SRB) assay, which measures total protein content.

Potential Interference Pathway in MTT Assay

G cluster_0 Standard MTT Assay cluster_1 Potential Interference by this compound MTT MTT (Yellow) Formazan Formazan (Purple) MTT->Formazan Reduction Cells Viable Cells (Dehydrogenases) Cells->MTT MTT2 MTT (Yellow) Formazan2 Formazan (Purple) (False Positive) MTT2->Formazan2 Direct Reduction DaldinoneA This compound (Redox-Active) DaldinoneA->MTT2

Caption: this compound's potential to directly reduce MTT.

Q: I am getting inconsistent or lower-than-expected protein concentration readings with the Bradford assay when my samples contain this compound. Why is this happening?

Interference in the Bradford assay can occur through two primary mechanisms when a compound like this compound is present:

  • Spectral Interference: The Bradford assay measures the absorbance of Coomassie Brilliant Blue G-250 dye at 595 nm after it binds to protein. If this compound absorbs light at or near this wavelength, it will contribute to the total absorbance reading, leading to inaccurate protein quantification.

  • Chemical Interference: The binding of the Coomassie dye to proteins is an electrostatic and hydrophobic interaction. This compound, being a complex organic molecule, might interact with either the dye or the protein, preventing their normal association.

Troubleshooting Steps:

  • Measure the absorbance of this compound: Prepare solutions of this compound in the same buffer as your protein samples, at the concentrations present in your assay. Measure the absorbance of these solutions at 595 nm. If the absorbance is significant, you have spectral interference.

  • Use a proper blank: For each concentration of this compound tested, prepare a corresponding blank containing the same concentration of this compound in the assay buffer without any protein. Subtract the absorbance of this blank from the absorbance of your sample containing this compound and protein.

  • Consider an alternative protein assay: If blank correction is not sufficient, consider using a protein assay with a different chemistry, such as the Bicinchoninic Acid (BCA) assay. However, be aware that reducing agents can interfere with the BCA assay.

Q: My SRB assay results seem more reliable than my MTT results for this compound, but I still have some concerns. Can this compound interfere with the SRB assay?

The SRB assay is generally less susceptible to interference from colored or redox-active compounds than the MTT assay. This is because the SRB assay is based on the binding of the pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.

However, potential interference can still occur:

  • Spectral Interference: The SRB dye is quantified by measuring its absorbance at around 510 nm. If this compound or its metabolites have significant absorbance at this wavelength, it could lead to artificially high readings.

  • Interaction with SRB Dye: While less likely, it is possible that this compound could interact with the SRB dye, affecting its ability to bind to cellular proteins.

Troubleshooting Steps:

  • Run a compound-only control: Prepare wells containing your highest concentration of this compound in the absence of cells. Process these wells through the entire SRB assay procedure. Any significant absorbance reading at the end would indicate spectral interference.

  • Use a proper blank: For each experimental plate, include control wells containing cells treated with vehicle and wells containing media and this compound without cells. The latter will help you correct for any background absorbance from the compound.

Experimental Protocols

Protocol 1: Assessing Spectral Interference of this compound

Objective: To determine if this compound absorbs light at the wavelength used for a specific colorimetric assay.

Materials:

  • This compound

  • Assay buffer (the same buffer used for your colorimetric assay)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your experiments.

  • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

  • Include wells with assay buffer only as a blank.

  • Measure the absorbance of the plate at the wavelength used for your colorimetric assay (e.g., 570 nm for MTT, 595 nm for Bradford, 510 nm for SRB).

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the this compound solutions. If the resulting absorbance values are significant (e.g., >0.05 absorbance units), spectral interference is likely.

Protocol 2: Assessing Direct Reduction of Tetrazolium Salts by this compound

Objective: To determine if this compound can directly reduce MTT or other tetrazolium salts in a cell-free system.

Materials:

  • This compound

  • Cell culture medium

  • MTT reagent (or other tetrazolium salt)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in the wells of a 96-well plate.

  • Include wells with medium only as a negative control.

  • Add the MTT reagent to each well according to your standard protocol.

  • Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.

  • If using MTT, add the solubilization solution (e.g., DMSO or SDS) to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: A significant increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of the tetrazolium salt.

Quantitative Data Summary

AssayPotential Interference MechanismKey Troubleshooting ControlRecommended Alternative Assay
MTT/XTT Chemical (Redox Activity) & SpectralCell-free assay with this compound and tetrazolium saltSulforhodamine B (SRB) Assay, Crystal Violet Assay
Bradford Spectral & Chemical (Dye/Protein Interaction)Absorbance measurement of this compound at 595 nmBicinchoninic Acid (BCA) Assay (with caution for reducing agents)
SRB SpectralCell-free assay with this compound processed through the SRB protocolAssays with different detection wavelengths or non-colorimetric methods

References

Addressing autofluorescence of Daldinone A in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to Daldinone A in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate issues arising from the intrinsic fluorescence of this compound.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence-based assays?

Autofluorescence is the natural emission of light by biological structures or chemical compounds when they absorb light. This phenomenon can be a significant issue in fluorescence-based assays because it can mask the specific signal from the fluorescent probes (fluorophores) being used, leading to a low signal-to-noise ratio, false positives, and difficulty in interpreting the results.[1][2] Many cellular components, such as NADH, flavins, collagen, and elastin, are common sources of autofluorescence.[3][4]

Q2: Is this compound expected to be autofluorescent?

While there is no specific published data on the fluorescent properties of this compound, its chemical structure provides clues. This compound is a polycyclic aromatic compound.[5] Molecules with such rigid, multi-ring structures often exhibit intrinsic fluorescence.[6][7][8] Polycyclic aromatic hydrocarbons (PAHs) typically absorb light in the ultraviolet (UV) range and emit light in the blue-green region of the visible spectrum.[6][9] Therefore, it is reasonable to assume that this compound may be autofluorescent and could interfere with assays using fluorophores in a similar spectral range.

Q3: How can I determine if this compound is the source of increased background fluorescence in my assay?

The most straightforward method is to run a control experiment. Prepare a sample that includes this compound at the working concentration you intend to use but excludes your specific fluorescent labels or probes. Image this sample using the same instrument settings (e.g., filters, laser power, exposure time) as your main experiment.[10] If you observe a significant fluorescence signal in the channel of interest, it is highly likely that this compound is contributing to the background autofluorescence.

Experimental Protocol: Characterizing the Autofluorescence of this compound

To effectively troubleshoot autofluorescence, you must first characterize the spectral properties of the interfering compound. This protocol outlines how to determine the excitation and emission spectra of this compound.

Objective: To determine the peak excitation and emission wavelengths of this compound.

Materials:

  • This compound

  • The same buffer or solvent used in your primary assay

  • Fluorometer or a confocal microscope with a spectral detector (lambda scanning capability)

  • Quartz cuvettes (for fluorometer) or glass-bottom imaging plates (for microscope)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use. Prepare a "blank" sample containing only the buffer.

  • Determine the Excitation Spectrum:

    • Set the fluorometer/microscope to scan a range of excitation wavelengths (e.g., 300 nm to 500 nm).

    • Set a fixed emission wavelength to monitor. A good starting point is typically 50-100 nm higher than the expected excitation range (e.g., 520 nm).

    • Scan the excitation wavelengths and record the fluorescence intensity.

    • The wavelength that gives the highest fluorescence intensity is the peak excitation wavelength.

  • Determine the Emission Spectrum:

    • Set the excitation wavelength to the peak excitation wavelength determined in the previous step.

    • Set the fluorometer/microscope to scan a range of emission wavelengths, starting just above the excitation wavelength (e.g., 400 nm to 700 nm).

    • Scan the emission wavelengths and record the fluorescence intensity.

    • The resulting plot is the emission spectrum of this compound. The peak of this plot is the peak emission wavelength.

  • Data Analysis: Plot the intensity versus wavelength for both the excitation and emission scans to visualize the spectral profile of this compound's autofluorescence.

Workflow for Characterizing this compound Autofluorescence

cluster_prep Preparation cluster_ex Excitation Scan cluster_em Emission Scan cluster_analysis Analysis prep Prepare this compound Solution & Blank set_em Set Fixed Emission Wavelength prep->set_em Load Sample scan_ex Scan Excitation Wavelengths (e.g., 300-500 nm) set_em->scan_ex find_ex_peak Identify Peak Excitation Wavelength scan_ex->find_ex_peak set_ex Set Excitation to Peak Wavelength find_ex_peak->set_ex Use Peak Ex scan_em Scan Emission Wavelengths (e.g., 400-700 nm) set_ex->scan_em find_em_peak Identify Emission Spectrum scan_em->find_em_peak plot Plot Spectra & Determine Peaks find_em_peak->plot

Caption: Experimental workflow for determining the excitation and emission spectra of this compound.

Troubleshooting Guide
Q4: My background signal is significantly high after adding this compound. How can I reduce it?

High background from compound autofluorescence can be tackled using several strategies, ranging from simple instrumental adjustments to more complex computational methods.

Troubleshooting Decision Tree

cluster_input Inputs cluster_process Process cluster_output Outputs mixed_signal Experimental Image (Mixed Signal) unmix_algo Linear Unmixing Algorithm mixed_signal->unmix_algo ref_dald Reference Spectrum: this compound ref_dald->unmix_algo ref_dye Reference Spectrum: Fluorophore ref_dye->unmix_algo ref_cell Reference Spectrum: Cell AF ref_cell->unmix_algo out_dald Separated this compound Signal unmix_algo->out_dald out_dye Separated Fluorophore Signal unmix_algo->out_dye out_cell Separated Cell AF Signal unmix_algo->out_cell

References

Validation & Comparative

Daldinone A: A Potential Challenger to Conventional Antibiotics Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, researchers are increasingly turning to natural sources for novel antimicrobial compounds. Daldinone A, a polyketide produced by the fungus Daldinia concentrica, has emerged as a compound of interest with demonstrated antimicrobial potential against the opportunistic pathogen Pseudomonas aeruginosa. This guide provides a comparative overview of this compound and commonly used antibiotics for the treatment of P. aeruginosa infections, supported by available experimental data.

P. aeruginosa is a formidable pathogen, notorious for its intrinsic resistance to multiple antibiotics and its ability to form biofilms, which are structured communities of bacteria that are highly resistant to treatment. The current therapeutic arsenal against this bacterium includes β-lactams, fluoroquinolones, and carbapenems, however, their efficacy is increasingly compromised by the emergence of resistant strains.

Comparative Efficacy: A Look at the Numbers

While direct comparative studies between purified this compound and other antibiotics are limited, preliminary data from extracts of Daldinia concentrica provide a promising outlook. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of a methanol extract of D. concentrica alongside those of standard antibiotics against P. aeruginosa. It is important to note that the MIC for the crude extract may be higher than that of the purified this compound.

CompoundOrganismMIC Range (µg/mL)Reference(s)
Methanol Extract of Daldinia concentrica Pseudomonas aeruginosa1000[1]
Ciprofloxacin Pseudomonas aeruginosa0.25 - 1[1]
Meropenem Pseudomonas aeruginosa1 - 2[2]
Ceftazidime Pseudomonas aeruginosa8[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) against Pseudomonas aeruginosa

Unraveling the Mechanisms of Action

Understanding how these compounds inhibit or kill bacteria is crucial for their effective use and for the development of new therapies.

This compound (as a Polyketide): this compound belongs to the polyketide family of natural products. While its specific mechanism of action against P. aeruginosa is yet to be fully elucidated, polyketides are known to interfere with essential bacterial processes. One of the primary targets for some polyketide antibiotics is DNA gyrase, an enzyme critical for DNA replication.[2][5] By inhibiting this enzyme, these compounds can halt bacterial proliferation.

Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics also targets bacterial DNA replication by inhibiting DNA gyrase and another essential enzyme, topoisomerase IV. This dual-targeting mechanism leads to breaks in the bacterial DNA, ultimately causing cell death.

β-Lactams (e.g., Ceftazidime) and Carbapenems (e.g., Meropenem): These antibiotics disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of the bacterial cell. By interfering with the enzymes responsible for building the peptidoglycan layer of the cell wall, these drugs cause the cell to lyse and die.

The Battle Against Biofilms

Biofilms represent a significant challenge in treating P. aeruginosa infections. These structured communities provide a protective barrier against antibiotics and the host immune system.

This compound: The anti-biofilm activity of purified this compound against P. aeruginosa has not yet been extensively reported. However, natural products are a rich source of compounds that can inhibit biofilm formation by interfering with bacterial communication (quorum sensing), motility, or the production of the extracellular matrix that holds the biofilm together. Further research is needed to explore the potential of this compound in this area.

Other Antibiotics: While conventional antibiotics can be effective against planktonic (free-swimming) bacteria, they often struggle to eradicate established biofilms. Sub-inhibitory concentrations of some antibiotics have even been shown to induce biofilm formation.[6] Therefore, strategies to disrupt biofilms are a critical area of research, with a focus on agents that can break down the biofilm matrix or interfere with the signaling pathways that control its formation.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy. A common method is the broth microdilution assay.

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of P. aeruginosa. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC by visually inspecting for the lowest concentration with no visible growth. C->D

Caption: Workflow for MIC Determination.
Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

AntiBiofilm_Workflow A Grow P. aeruginosa in a 96-well plate in the presence of various concentrations of the test compound. B After incubation (e.g., 24 hours), wash the plate to remove non-adherent bacteria. A->B C Stain the remaining biofilm with crystal violet solution. B->C D Solubilize the stain and measure the absorbance to quantify biofilm mass. C->D

Caption: Workflow for Anti-Biofilm Assay.

Signaling Pathways in P. aeruginosa Biofilm Formation

The formation of biofilms in P. aeruginosa is a complex process regulated by intricate signaling networks, with quorum sensing playing a central role.

Biofilm_Signaling cluster_Virulence Virulence Factors & Biofilm Formation LasI LasI Autoinducer_Las 3-oxo-C12-HSL LasI->Autoinducer_Las LasR LasR LasR->LasI positively regulates RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR Virulence Expression of Virulence Factors (e.g., proteases, toxins) LasR->Virulence Biofilm Biofilm Development (EPS production, motility regulation) LasR->Biofilm Autoinducer_Rhl C4-HSL RhlI->Autoinducer_Rhl synthesizes RhlR->RhlI positively regulates RhlR->Virulence RhlR->Biofilm Autoinducer_Las->LasR activates Autoinducer_Rhl->RhlR activates

Caption: Quorum sensing regulation of virulence and biofilm formation in P. aeruginosa.

Conclusion and Future Directions

The emergence of this compound and other natural products offers a promising avenue in the quest for new antibiotics against multidrug-resistant pathogens like P. aeruginosa. While preliminary data on extracts are encouraging, further research is imperative to isolate and characterize the activity of pure this compound. Elucidating its precise mechanism of action and its efficacy against biofilms will be critical steps in evaluating its potential as a future therapeutic agent. The continued exploration of nature's chemical diversity, coupled with modern drug development strategies, holds the key to overcoming the challenge of antibiotic resistance.

References

A Comparative Analysis of the Cytotoxicity of Daldinone A and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Daldinone A, a natural product with antimicrobial and potential cytotoxic activities, and Doxorubicin, a well-established chemotherapeutic agent. Due to a lack of direct comparative studies in the existing literature, this document synthesizes available data for each compound and proposes a framework for their direct comparison.

Introduction to the Compounds

This compound is a fungal metabolite that has been isolated from species such as Nigrospora oryzae and Daldinia concentrica.[1][2][3] It is recognized for its antibacterial properties and has demonstrated moderate cytotoxic activity against certain cancer cell lines.[4]

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[5] Its cytotoxic effects are attributed to several mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which lead to DNA and cell membrane damage.[6][7][8]

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin from various studies. It is important to note that these values were not obtained from a head-to-head comparison and were determined in different cell lines and under varied experimental conditions.

CompoundCell LineIC50 Value (µM)Reference
This compound SW480 (Human colon adenocarcinoma)9.59[4]
Doxorubicin BFTC-905 (Bladder cancer)2.3[9]
MCF-7 (Breast cancer)2.5[9]
M21 (Skin melanoma)2.8[9]
HeLa (Cervical carcinoma)2.9[9]
UMUC-3 (Bladder cancer)5.1[9]
HepG2 (Hepatocellular carcinoma)12.2[9]
TCCSUP (Bladder cancer)12.6[9]
UKF-NB-4 (Neuroblastoma)Analogous to Doxorubicin[10]
IMR-32 (Neuroblastoma)More resistant than to Ellipticine[10]
Huh7 (Hepatocellular carcinoma)> 20[9]
VMCUB-1 (Bladder cancer)> 20[9]
A549 (Lung cancer)> 20[9]
HK-2 (Non-cancer human kidney)> 20[9]

Note: The variability in Doxorubicin's IC50 values across different cell lines highlights the diverse sensitivity of cancer cells to this agent.[9]

Experimental Protocols

To directly compare the cytotoxicity of this compound and Doxorubicin, a standardized in vitro cytotoxicity assay is necessary. The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric method for assessing cell viability.[11][12][13][14]

Proposed Experimental Protocol: MTT Assay

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., SW480, MCF-7, or A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells in the exponential growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of each compound in culture medium to achieve the desired final concentrations.

  • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of this compound or Doxorubicin to the respective wells. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Assay:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][14]

  • Carefully remove the medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound using non-linear regression analysis.

Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SW480, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Doxorubicin) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading viability_calc Cell Viability Calculation absorbance_reading->viability_calc ic50_determination IC50 Determination viability_calc->ic50_determination

Caption: Proposed workflow for comparing the cytotoxicity of this compound and Doxorubicin.

Signaling Pathway for Doxorubicin-Induced Cytotoxicity

The cytotoxic mechanism of Doxorubicin is multifaceted, involving interference with DNA replication and the generation of cellular stress. While the precise signaling pathway for this compound's cytotoxicity has not been extensively elucidated, the established pathways for Doxorubicin are presented below.

doxorubicin_pathway cluster_dox Doxorubicin Action cluster_mechanisms Mechanisms of Action cluster_effects Cellular Effects cluster_outcome Outcome dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation top2_inhibition Topoisomerase II Inhibition dox->top2_inhibition ros_generation Reactive Oxygen Species (ROS) Generation dox->ros_generation dna_damage DNA Damage dna_intercalation->dna_damage top2_inhibition->dna_damage ros_generation->dna_damage membrane_damage Membrane Damage ros_generation->membrane_damage protein_damage Protein Damage ros_generation->protein_damage apoptosis Apoptosis dna_damage->apoptosis membrane_damage->apoptosis protein_damage->apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced cytotoxicity.

References

A Comparative Analysis of the Bioactivities of Daldinone A, B, and E

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antioxidant, cytotoxic, and anti-inflammatory potential of Daldinone A, B, and E, providing researchers, scientists, and drug development professionals with comparative data and experimental insights.

Introduction

Daldinones are a class of polyketide-derived secondary metabolites produced by fungi of the genus Daldinia. These compounds have garnered interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative analysis of the bioactivities of three specific daldinones: this compound, Daldinone B, and Daldinone E. The available scientific literature has been surveyed to collate quantitative data on their antioxidant, cytotoxic, and potential anti-inflammatory and enzyme-inhibitory activities. This comparison aims to highlight the therapeutic potential and structure-activity relationships within this compound family.

Data Presentation

The bioactivity of this compound, B, and E has been evaluated across different assays. The following table summarizes the available quantitative data to facilitate a direct comparison of their potency.

CompoundBioactivity AssayCell Line / TargetIC50 / MICReference
This compound Data Not Available---
Daldinone B DPPH Radical Scavenging-3.1 µM[1]
Daldinone E DPPH Radical Scavenging-3.6 µM[1]

No specific quantitative bioactivity data for this compound was found in the reviewed literature. While this compound has been isolated from fungi such as Daldinia concentrica, its biological activities have not been quantitatively reported in a manner that allows for direct comparison with Daldinone B and E.

Comparative Bioactivities

Antioxidant Activity

The antioxidant potential of Daldinone B and E has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Both compounds demonstrated potent antioxidant activity, with IC50 values of 3.1 µM for Daldinone B and 3.6 µM for Daldinone E.[1] These values are comparable to that of the well-known antioxidant, ascorbic acid, which had an IC50 of 3.2 µM in the same study.[1] This suggests that Daldinone B and E are effective radical scavengers. The underlying mechanism of this antioxidant activity likely involves the donation of a hydrogen atom or an electron to the free radical, a common characteristic of phenolic compounds.

Cytotoxic and Anti-inflammatory Activities

While many compounds isolated from the Daldinia genus have exhibited cytotoxic, anti-inflammatory, and enzyme-inhibitory activities, specific quantitative data for this compound, B, and E in these areas are limited in the currently available literature.[1][2] For instance, other daldinones, such as C and D, have shown cytotoxic activity against SW1116 cells.[1] Further research is required to elucidate the cytotoxic and anti-inflammatory potential of this compound, B, and E and to determine their IC50 values against various cancer cell lines and inflammatory markers.

Signaling Pathways

The precise signaling pathways modulated by this compound, B, and E have not been extensively studied. However, other metabolites from Daldinia concentrica have been shown to influence inflammatory pathways. For example, one compound was found to block the lipopolysaccharide-induced JAK2/STAT3 signaling pathway. The JAK/STAT and NF-κB pathways are critical mediators of inflammation. Future studies are warranted to investigate whether this compound, B, and E exert their potential anti-inflammatory effects through the modulation of these or other signaling cascades.

```dot digraph "JAK_STAT_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Cytokine [label="Cytokine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; STAT_P [label="pSTAT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="pSTAT Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Inflammation)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_P; STAT_P -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Initiates"]; }

Caption: The NF-κB signaling pathway, a central mediator of inflammatory responses.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical, causing the purple color of the solution to fade. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (Daldinones) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: An aliquot of the test compound solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against compound concentration.

digraph "DPPH_Assay_Workflow" {
  graph [rankdir="TB", splines=ortho];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
  edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes DPPH_sol [label="Prepare DPPH Solution\n(0.1 mM in Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_prep [label="Prepare Daldinone Samples\n& Ascorbic Acid (Control)\nat various concentrations", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Mix Sample/Control\nwith DPPH solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate in Dark\n(30 minutes)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure Absorbance\nat 517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculation [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DPPH_sol -> Reaction; Sample_prep -> Reaction; Reaction -> Incubation; Incubation -> Measurement; Measurement -> Calculation; }

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Daldinone B and Daldinone E are potent antioxidant compounds, with radical scavenging activities comparable to ascorbic acid. While the broader class of daldinones shows promise in areas such as cancer and inflammation, there is a notable lack of specific quantitative data for this compound, B, and E in these contexts. Further research is essential to fully characterize their bioactivity profiles, including their cytotoxic and anti-inflammatory effects, and to elucidate the underlying molecular mechanisms and signaling pathways. Such studies will be crucial for determining their potential as lead compounds for drug development.

References

The Uncharted Territory of Daldinone A: A Comparative Guide to Assessing Cross-Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of novel antimicrobial compounds offers a glimmer of hope in the fight against antibiotic resistance. Daldinone A, a natural product isolated from the fungus Nigrospora oryzae, has demonstrated antibacterial potential, notably against Pseudomonas aeruginosa.[1] However, a critical question for its therapeutic development remains unanswered: do existing antibiotic resistance mechanisms in bacteria confer cross-resistance to this compound?

Currently, publicly available scientific literature lacks specific studies investigating the cross-resistance profiles of bacterial strains with this compound. This guide, therefore, serves as a comprehensive framework for conducting such crucial investigations. It provides detailed experimental protocols, illustrative data presentation formats, and visual workflows to empower researchers to assess the potential of this compound and other novel antimicrobial candidates against clinically relevant, drug-resistant bacteria.

Evaluating the Efficacy of this compound: A Proposed Cross-Resistance Study

To ascertain the therapeutic viability of this compound, a systematic evaluation of its activity against a panel of well-characterized, antibiotic-resistant bacterial strains is paramount. The following sections detail the experimental design, data interpretation, and potential signaling pathways involved in resistance.

Experimental Protocols

A cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3]

1. Bacterial Strains and Culture Conditions:

A curated panel of bacterial strains with diverse and well-characterized resistance mechanisms should be employed. This panel should include both wild-type (susceptible) strains and resistant isolates. Examples of essential strains for this panel are provided in the data tables below. All bacterial strains should be cultured on appropriate media (e.g., Mueller-Hinton agar or broth) and incubated under optimal conditions (e.g., 37°C for 18-24 hours).

2. Preparation of this compound and Comparator Antibiotics:

This compound should be dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A panel of commercially available, clinically relevant antibiotics should be prepared according to the manufacturer's instructions to serve as comparators.

3. Broth Microdilution Assay for MIC Determination:

The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[2]

  • Preparation of Microtiter Plates: A two-fold serial dilution of this compound and each comparator antibiotic is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Data Presentation: Unveiling Cross-Resistance Patterns

The collected MIC data should be organized into clear and concise tables to facilitate comparison and interpretation. The following tables present hypothetical data to illustrate how the results of a cross-resistance study on this compound could be displayed.

Table 1: Comparative MICs (µg/mL) of this compound and Other Antibiotics Against Gram-Positive Bacterial Strains

Bacterial StrainResistance ProfileThis compound (Hypothetical MIC)Vancomycin (MIC)Linezolid (MIC)Daptomycin (MIC)
Staphylococcus aureus ATCC 29213Wild-Type2120.5
Staphylococcus aureus NRS384MRSA, Vancomycin-Intermediate (VISA)4821
Enterococcus faecalis ATCC 29212Wild-Type8212
Enterococcus faecium ATCC 700221Vancomycin-Resistant (VRE)8>25614

Table 2: Comparative MICs (µg/mL) of this compound and Other Antibiotics Against Gram-Negative Bacterial Strains

Bacterial StrainResistance ProfileThis compound (Hypothetical MIC)Ciprofloxacin (MIC)Ceftazidime (MIC)Meropenem (MIC)
Escherichia coli ATCC 25922Wild-Type160.0150.250.03
Escherichia coli ATCC 35218ESBL-producing16>32>2560.06
Pseudomonas aeruginosa ATCC 27853Wild-Type40.2510.5
Pseudomonas aeruginosa PAO1Multi-drug Resistant (MDR)816328
Klebsiella pneumoniae ATCC 700603Carbapenem-Resistant (CRE)32>32>256>128

Interpretation of Data:

  • No Cross-Resistance: If the MIC of this compound remains low against strains that are highly resistant to other antibiotics, it suggests that the existing resistance mechanisms in those strains do not affect the activity of this compound.

  • Cross-Resistance: A significant increase in the MIC of this compound against a resistant strain compared to its wild-type counterpart would indicate cross-resistance. This implies that the mechanism of resistance to the other antibiotic also confers resistance to this compound.

  • Collateral Sensitivity: In some cases, bacteria that develop resistance to one antibiotic may become more susceptible to another. If the MIC of this compound is lower against a resistant strain than its wild-type counterpart, this would indicate collateral sensitivity, a highly desirable characteristic for a new antibiotic.

Visualizing the Path to Discovery

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following visualizations, created using the DOT language, provide a clear overview of the proposed research.

experimental_workflow cluster_prep Preparation Phase cluster_assay Experimental Phase cluster_analysis Data Analysis Phase strain_selection Select Bacterial Strains (Wild-Type & Resistant) culture Culture and Prepare Bacterial Inoculum strain_selection->culture inoculation Inoculate Plates with Bacterial Suspension culture->inoculation compound_prep Prepare this compound & Comparator Antibiotics serial_dilution Perform Serial Dilutions in 96-Well Plates compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation mic_determination Determine MIC Values incubation->mic_determination data_tabulation Tabulate and Compare MICs mic_determination->data_tabulation interpretation Interpret Results: Cross-Resistance or Collateral Sensitivity data_tabulation->interpretation efflux_pump_mechanism cluster_membrane Bacterial Cell Envelope efflux_pump Efflux Pump (e.g., RND family) antibiotic_out This compound (Expelled) efflux_pump->antibiotic_out Active Efflux antibiotic_in This compound (Extracellular) antibiotic_in->efflux_pump Enters Cell target Intracellular Target antibiotic_in->target Reaches Target (Inhibition of Growth) inhibitor Efflux Pump Inhibitor inhibitor->efflux_pump Blocks Pump

References

Validating the Antibacterial Spectrum of Daldinone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antibacterial spectrum of Daldinone A, a fungal metabolite isolated from Nigrospora oryzae. While preliminary studies suggest its potential as an antibacterial agent, comprehensive quantitative data on its minimum inhibitory concentrations (MICs) against a broad range of bacterial species are not yet publicly available. This document outlines the necessary experimental protocols and provides comparative data for established antibiotics to serve as a benchmark for future studies.

Introduction to this compound

This compound is a natural product isolated from the endophytic fungus Nigrospora oryzae.[1][2] Endophytic fungi are known to produce a diverse array of bioactive secondary metabolites, many of which have shown promise as antimicrobial agents.[3][4] While the producing organism, Nigrospora oryzae, has been shown to produce extracts with antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans, specific data on the antibacterial spectrum of purified this compound remains limited.[2]

Comparative Antibacterial Agents

To provide a context for the evaluation of this compound, this guide includes MIC data for two widely used broad-spectrum antibiotics: Ciprofloxacin and Gentamicin. These agents represent two different classes of antibiotics (fluoroquinolone and aminoglycoside, respectively) and are commonly used to treat a variety of bacterial infections.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed protocol for the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This method is recommended for the validation of this compound's antibacterial spectrum.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Pure culture of the test microorganism

  • Antimicrobial agent stock solution (e.g., this compound, Ciprofloxacin, Gentamicin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of the antimicrobial agent in MHB across the wells of the 96-well plate.

    • Typically, this is done by adding a defined volume of the antimicrobial stock to the first well and then serially transferring half of the volume to the subsequent wells, each already containing MHB.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Comparative Data: MIC of Standard Antibiotics

The following table summarizes the typical MIC values for Ciprofloxacin and Gentamicin against common Gram-positive and Gram-negative bacteria. This data serves as a benchmark for interpreting the results of this compound testing.

Antibacterial AgentTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Ciprofloxacin Pseudomonas aeruginosa0.15 - 0.5
Staphylococcus aureus0.5 - 0.6
Escherichia coli0.013 - 0.08
Gentamicin Pseudomonas aeruginosa4 - 32
Staphylococcus aureus4 - 8
Escherichia coliNot specified in provided search results

Note: MIC values can vary depending on the specific strain and testing conditions.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in determining the antibacterial spectrum of this compound.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Standardized Inoculum This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Standard Antibiotics Standard Antibiotics Standard Antibiotics->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Comparative Analysis Comparative Analysis MIC Determination->Comparative Analysis

Caption: Experimental workflow for determining the antibacterial spectrum of this compound.

mic_determination_logic Start Start Observe Wells Observe Wells Start->Observe Wells Growth? Growth? Observe Wells->Growth? Record Concentration Record Concentration Growth?->Record Concentration No Move to Next Well Move to Next Well Growth?->Move to Next Well Yes MIC is Lowest Concentration with No Growth MIC is Lowest Concentration with No Growth Record Concentration->MIC is Lowest Concentration with No Growth Move to Next Well->Observe Wells

Caption: Logical flow for identifying the Minimum Inhibitory Concentration (MIC).

Conclusion

Validating the antibacterial spectrum of this compound is a critical step in assessing its potential as a novel therapeutic agent. By employing standardized methodologies such as the broth microdilution assay and comparing its activity against established antibiotics, researchers can generate the robust data needed to advance its development. The protocols and comparative data presented in this guide provide a solid foundation for these essential investigations.

References

A Comparative Analysis of Daldinone A and Its Derivatives from Diverse Fungal Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Daldinone A, a polyketide metabolite, and its structural analogs are naturally occurring compounds predominantly isolated from fungi belonging to the family Hypoxylaceae, particularly the genera Daldinia and Annulohypoxylon. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and antioxidant properties. This guide provides a comparative analysis of this compound and its derivatives reported from different fungal sources, supported by available experimental data.

Fungal Sources and Structural Diversity

This compound and its related compounds have been isolated from several fungal species, with Daldinia concentrica and Daldinia eschscholtzii being the most studied sources. More recently, species of Annulohypoxylon have also been identified as producers of novel Daldinone derivatives. It is noteworthy that the structure initially assigned to this compound was later revised and found to be identical to Daldinone C. This guide will consider this compound in the context of this revised understanding.

The structural diversity of daldinones arises from variations in hydroxylation, methylation, and other substitutions on the core benzo[j]fluoranthene skeleton. This chemical diversity contributes to the wide range of biological activities observed for these compounds.

Comparative Biological Activity

While a direct comparative study of this compound isolated from different fungal sources is not extensively documented in the current literature, a comparison of the reported biological activities of various Daldinone derivatives provides valuable insights into their potential. The following tables summarize the cytotoxic and antioxidant activities of daldinones from different fungal isolates.

Table 1: Comparative Cytotoxic Activity of Daldinone Derivatives
CompoundFungal SourceCell Line(s)IC₅₀ (µM)Reference(s)
Daldinone CDaldinia eschscholtziiSW1116 (Colon cancer)41.0[1]
Daldinone DDaldinia eschscholtziiSW1116 (Colon cancer)49.5[1]
Daldinone I (artefact of Daldinone H)Annulohypoxylon sp.Ramos (Burkitt's lymphoma), Jurkat J16 (T-cell leukemia)6.6, 14.1[2]
Dalmanol CDaldinia eschscholziiSW480 (Colon adenocarcinoma)9.59[1]
DaldininDaldinia concentricaSK-LU-1 (Lung cancer), MCF-7 (Breast cancer)11.4, 13.5[3]
Table 2: Comparative Antioxidant Activity of Daldinone Derivatives
CompoundFungal SourceAssayIC₅₀ (µM)Reference(s)
Daldinone BDaldinia sp.DPPH radical scavenging3.1[1]
Daldinone EDaldinia sp.DPPH radical scavenging3.6[1]
Daldinans D-GDaldinia concentricaABTS radical scavenging2.65 - 3.50[4][5]

Experimental Protocols

General Fungal Cultivation and Extraction
  • Fungal Culture: The source fungus (e.g., Daldinia concentrica, Daldinia eschscholtzii) is typically cultured on a suitable solid or in a liquid medium. For solid-state fermentation, substrates like rice or potato dextrose agar (PDA) are commonly used. Liquid cultures are grown in media such as potato dextrose broth (PDB). Incubation is carried out at a controlled temperature (e.g., 25-28 °C) for a period ranging from weeks to months.

  • Extraction: The fungal biomass and/or the culture medium are extracted with an organic solvent, most commonly ethyl acetate or methanol. The extraction is usually performed multiple times to ensure the complete recovery of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

Purification of Daldinones

The crude extract is subjected to a series of chromatographic techniques for the isolation of pure daldinones. A general workflow is as follows:

  • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a gradient of solvents (e.g., hexane-ethyl acetate, followed by dichloromethane-methanol).

  • Further Purification: Fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the purified daldinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizations

Proposed Biosynthetic Pathway of Daldinone B

Biosynthesis Acetate Acetate Polyketide_Synthase Polyketide Synthase (PKS) Acetate->Polyketide_Synthase Multiple steps Naphthalene_Intermediate 1,8-Dihydroxynaphthalene (DHN) Polyketide_Synthase->Naphthalene_Intermediate Dimerization Dimerization & Oxidative Cyclization Naphthalene_Intermediate->Dimerization Daldinone_B Daldinone B Dimerization->Daldinone_B

Caption: Proposed biosynthetic pathway of Daldinone B.

General Experimental Workflow for this compound Isolation and Analysis

Workflow cluster_Isolation Isolation & Purification cluster_Analysis Analysis & Characterization Fungal_Culture Fungal Culture (e.g., Daldinia sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (VLC, HPLC, etc.) Crude_Extract->Chromatography Pure_Daldinone_A Pure this compound Chromatography->Pure_Daldinone_A Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Daldinone_A->Structure_Elucidation Bioassays Biological Activity Assays (Cytotoxicity, Antimicrobial, etc.) Pure_Daldinone_A->Bioassays

Caption: General workflow for isolation and analysis of this compound.

References

A Framework for Assessing the Synergistic Effects of Novel Compounds with Known Antibiotics: A Daldinone A Case Study Template

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and present the synergistic potential of novel compounds, such as Daldinone A, when combined with established antibiotics. While specific experimental data on the synergistic effects of this compound is not yet publicly available, this document outlines the standardized methodologies and data presentation formats necessary for such an investigation. The protocols and templates herein are based on established antimicrobial susceptibility testing methods.

This compound, an antibacterial agent isolated from Nigrospora oryzae, has demonstrated antimicrobial potential against pathogens like P. aeruginosa[1]. The exploration of its synergistic activity with conventional antibiotics could reveal pathways to combat drug-resistant bacteria, potentially lowering required antibiotic dosages and mitigating toxicity.

Quantitative Analysis of Synergistic Interactions

The synergistic effect of a novel compound in combination with a known antibiotic is typically quantified using the Fractional Inhibitory Concentration Index (FICI). This index is derived from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. A summary of hypothetical data from a checkerboard assay is presented in Table 1.

Table 1: Synergistic Activity of this compound with Various Antibiotics against a Target Bacterium

AntibioticMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)This compound MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)FICIInterpretation
Antibiotic X1643280.5Synergy
Antibiotic Y8232160.75Additive
Antibiotic Z323232322.0Indifference

FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as an FICI ≤ 0.5, an additive effect as 0.5 < FICI ≤ 1, indifference as 1 < FICI ≤ 4, and antagonism as an FICI > 4[2][3].

Dynamic Interaction Over Time: Time-Kill Assay

To understand the dynamics of the bactericidal or bacteriostatic effects of the synergistic combination, a time-kill assay is performed. This assay measures the rate of bacterial killing over a specific period. Hypothetical results are presented in Table 2.

Table 2: Bacterial Viability (log10 CFU/mL) in a Time-Kill Assay

Treatment0 hr2 hr4 hr8 hr24 hr
Growth Control6.07.28.59.09.0
This compound6.05.85.55.35.1
Antibiotic X6.05.55.04.54.0
This compound + Antibiotic X6.04.03.0<2.0<2.0

A synergistic effect in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a given time point.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents[4].

  • Preparation of Reagents: Prepare stock solutions of this compound and the selected antibiotics in an appropriate solvent and dilute them in cation-adjusted Mueller-Hinton Broth (CAMHB)[4].

  • Plate Setup: In a 96-well microtiter plate, serially dilute this compound along the y-axis and the antibiotic along the x-axis. This creates a matrix of varying concentrations of both agents[5].

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well of the plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC for each drug alone and in combination by visual inspection for turbidity or by measuring the optical density. Calculate the FICI to determine the nature of the interaction[2].

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution of This compound in Plate A->D B Prepare Antibiotic Stock Solution E Serial Dilution of Antibiotic in Plate B->E C Prepare Bacterial Inoculum F Inoculate Wells with Bacterial Suspension C->F D->F E->F G Incubate Plate (18-24h, 37°C) F->G H Determine MICs G->H I Calculate FICI H->I J Interpret Results (Synergy, Additive, etc.) I->J

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Time-Kill Assay Protocol

Time-kill assays provide information on the pharmacodynamic interactions between antimicrobials[6][7][8].

  • Preparation: Prepare cultures of the target bacterium in the logarithmic growth phase.

  • Treatment: Expose the bacterial cultures to this compound and the antibiotic, both alone and in combination, at concentrations determined from the checkerboard assay (e.g., 0.5x MIC). Include a growth control without any antimicrobial agent.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each culture.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates until colonies are visible.

  • Enumeration: Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves.

Potential Mechanisms of Synergy

While the specific mechanism of synergy for this compound is unknown, several general mechanisms have been described for other natural compounds in combination with antibiotics. These include increasing cell membrane permeability, inhibiting efflux pumps, and disrupting biofilms[9]. For instance, some natural compounds can inhibit multidrug resistance (MDR) pumps, which are responsible for extruding antibiotics from bacterial cells. This inhibition leads to a higher intracellular concentration of the antibiotic, thus enhancing its efficacy[10][11].

Synergy_Mechanism cluster_cell Bacterial Cell Antibiotic Antibiotic Target Intracellular Target (e.g., Ribosome) Antibiotic->Target Inhibition of Cellular Process EffluxPump Efflux Pump Antibiotic->EffluxPump Extrusion Daldinone_A This compound (Hypothetical) Daldinone_A->EffluxPump Inhibition EffluxPump->Antibiotic_out

Caption: Hypothetical mechanism of synergy: this compound inhibiting an efflux pump.

This guide provides a foundational framework for the systematic evaluation of the synergistic properties of novel compounds like this compound. The presented protocols and templates are intended to be adapted to specific research needs, ensuring a standardized and comprehensive assessment of potential new combination therapies.

References

A Head-to-Head Comparison of Daldinone A and Other Bioactive Metabolites from Daldinia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Daldinia is a prolific source of structurally diverse and biologically active secondary metabolites, offering a fertile ground for the discovery of novel therapeutic agents. Among these, Daldinone A, a naphthalenone derivative, has garnered significant interest. This guide provides a head-to-head comparison of this compound with other notable metabolites isolated from Daldinia species, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Comparative Analysis of Bioactivities

The metabolites produced by Daldinia species exhibit a wide range of biological activities, including cytotoxic, antioxidant, and antimicrobial effects. The following tables summarize the quantitative data for this compound and its congeners, as well as other classes of compounds from the same fungal genus, to facilitate a direct comparison of their potency.

Cytotoxic and Antioxidant Activities

This compound and its analogs have demonstrated notable cytotoxic effects against various cancer cell lines and significant antioxidant potential. The half-maximal inhibitory concentration (IC50) values are presented below, providing a clear comparison of their efficacy.

CompoundActivityCell Line / AssayIC50 (µM)Reference
This compound CytotoxicNot SpecifiedData Not Available
Daldinone BAntioxidantDPPH Radical Scavenging3.1[1]
Daldinone CCytotoxicSW111641.0[1]
Daldinone DCytotoxicSW111649.5[1]
Daldinone EAntioxidantDPPH Radical Scavenging3.6[1]
Ascorbic Acid (Control)AntioxidantDPPH Radical Scavenging3.2[1]
5-Fluorouracil (Control)CytotoxicSW111637.0[1]
Antimicrobial Activity

Several metabolites from Daldinia have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values are tabulated below, indicating the lowest concentration of the compound that prevents visible growth.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 162 Enterococcus faecalis25[2]
Methicillin-resistant S. aureus12.5[2]
Escherichia coli12.5[2]
Pseudomonas aeruginosa25[2]
Candida albicans25[2]
Compound 170 Enterococcus faecalis50[2]
Methicillin-resistant S. aureus25[2]
Escherichia coli50[2]
Pseudomonas aeruginosa25[2]
Candida albicans25[2]
Compound 190 Enterococcus faecalis12.5[2]
Methicillin-resistant S. aureus12.5[2]
Escherichia coli6.25[2]
Pseudomonas aeruginosa12.5[2]
Candida albicans25[2]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay against SW1116 Human Colorectal Cancer Cells

This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Cell Culture: SW1116 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (Daldinone C, Daldinone D, and 5-fluorouracil as a positive control) are dissolved in DMSO to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay

This spectrophotometric assay is used to measure the antioxidant capacity of the compounds.

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: 2 mL of the DPPH solution is mixed with 1 mL of various concentrations of the test compounds (Daldinone B, Daldinone E, and ascorbic acid as a positive control) in methanol.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm against a blank (methanol).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the plot of scavenging activity against the concentration of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Preparation of Inoculum: The microbial strains are cultured in a suitable broth medium overnight. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Visualization

Some Daldinia metabolites have been found to interfere with specific cellular signaling pathways implicated in cancer progression. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The diagram below illustrates the canonical JAK/STAT signaling cascade and highlights the potential point of inhibition by bioactive compounds.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. STAT Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Daldinia_Metabolite Daldinia Metabolite (e.g., Compound 12) Daldinia_Metabolite->JAK Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression 6. Gene Transcription

Caption: The JAK/STAT signaling pathway and its inhibition by a Daldinia metabolite.

The workflow for identifying and characterizing bioactive metabolites from Daldinia species involves a multi-step process, from fungal culture to bioactivity screening and structural elucidation.

Experimental_Workflow cluster_bioassays Bioactivity Screening Start Daldinia sp. Culture Extraction Extraction of Secondary Metabolites Start->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compounds Isolation of Pure Compounds Chromatography->Pure_Compounds Cytotoxicity Cytotoxicity Assays Pure_Compounds->Cytotoxicity Antioxidant Antioxidant Assays Pure_Compounds->Antioxidant Antimicrobial Antimicrobial Assays Pure_Compounds->Antimicrobial Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compounds->Structure_Elucidation

Caption: General workflow for the isolation and characterization of bioactive Daldinia metabolites.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daldinone A
Reactant of Route 2
Daldinone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.